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N-(2-Aminoethyl)-N-methylbenzamide;hydrochloride Documentation Hub

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  • Product: N-(2-Aminoethyl)-N-methylbenzamide;hydrochloride
  • CAS: 2551119-49-2

Core Science & Biosynthesis

Foundational

"synthesis of N-(2-Aminoethyl)-N-methylbenzamide;hydrochloride"

This guide details the precision synthesis of N-(2-Aminoethyl)-N-methylbenzamide hydrochloride , a specific structural isomer where the benzoyl group is attached to the internal nitrogen of the N-methylethylenediamine ba...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the precision synthesis of N-(2-Aminoethyl)-N-methylbenzamide hydrochloride , a specific structural isomer where the benzoyl group is attached to the internal nitrogen of the N-methylethylenediamine backbone.

Executive Summary

  • Target Molecule: N-(2-Aminoethyl)-N-methylbenzamide hydrochloride

  • Chemical Formula:

    
    
    
  • Core Challenge: Regioselectivity. Direct reaction of benzoyl chloride with N-methylethylenediamine preferentially acylates the primary amine, yielding the undesired isomer N-(2-(methylamino)ethyl)benzamide.

  • Solution: A protection-deprotection strategy using tert-butyl carbamate (Boc) to mask the primary amine, forcing acylation to occur exclusively at the secondary nitrogen.

Retrosynthetic Analysis & Strategy

To synthesize the target tertiary amide (Structure A ), we cannot simply mix reagents. We must control the nucleophilicity of the diamine precursor.

  • Target (A):

    
    
    
  • Undesired Byproduct (B):

    
     (Secondary amide)
    

The Pathway:

  • Precursor: N-methylethylenediamine (1° and 2° amines).

  • Step 1 (Masking): Selectively protect the more nucleophilic 1° amine with

    
    .
    
  • Step 2 (Acylation): React the remaining 2° amine with Benzoyl Chloride.

  • Step 3 (Unmasking): Acidic cleavage of the Boc group to yield the HCl salt.

Retrosynthesis Target Target: N-(2-Aminoethyl)-N-methylbenzamide HCl Intermediate2 Intermediate 2: N-Benzoyl-N-Boc-diamine Target->Intermediate2 Deprotection (HCl) Intermediate1 Intermediate 1: N-Boc-N'-methyl-ethylenediamine Intermediate2->Intermediate1 Acylation (PhCOCl) Start Starting Materials: N-methylethylenediamine + Benzoyl Chloride Intermediate1->Start Selective Protection (Boc2O)

Caption: Retrosynthetic logic flow ensuring regioselective formation of the tertiary amide.

Detailed Experimental Protocol

Phase 1: Selective Protection (The Kinetic Filter)

We exploit the kinetic difference between primary and secondary amines. At low temperatures,


 reacts almost exclusively with the unhindered primary amine.

Reagents:

Reagent MW ( g/mol ) Equiv. Role
N-Methylethylenediamine 74.12 1.0 Substrate

| Di-tert-butyl dicarbonate (


) | 218.25 | 0.95 | Protecting Group |
| Dichloromethane (DCM) | - | Solvent | Medium |
| Triethylamine (TEA) | 101.19 | 1.1 | Base Scavenger |

Protocol:

  • Setup: Charge a flame-dried round-bottom flask with N-methylethylenediamine (1.0 eq) and anhydrous DCM (10 mL/g).

  • Cooling: Submerge the flask in an ice-water bath (

    
    ) and stir for 15 minutes.
    
  • Addition: Dissolve

    
     (0.95 eq) in a minimal amount of DCM. Add this solution dropwise over 30 minutes.
    
    • Expert Note: Using a slight deficit of

      
       ensures no bis-protection occurs. The unreacted diamine is easily removed later.
      
  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (System: 10% MeOH in DCM with 1%

    
    ; Stain: Ninhydrin).
    
  • Workup:

    • Wash the organic layer with water (

      
      ). The product is an amine, so avoid acidic washes.
      
    • Dry over

      
      , filter, and concentrate.
      
    • Result: tert-butyl (2-(methylamino)ethyl)carbamate (Colorless oil).

Phase 2: N-Benzoylation (The Core Synthesis)

With the primary amine shielded, the benzoyl chloride is forced to react with the secondary nitrogen.

Reagents:

Reagent Equiv. Role
tert-butyl (2-(methylamino)ethyl)carbamate 1.0 Intermediate 1
Benzoyl Chloride 1.1 Acylating Agent
Triethylamine (TEA) 1.5 HCl Scavenger

| DCM | Solvent | Medium |

Protocol:

  • Setup: Dissolve the crude intermediate from Phase 1 in DCM. Add TEA (1.5 eq).

  • Acylation: Cool to

    
    . Add Benzoyl Chloride (1.1 eq) dropwise.
    
    • Observation: White precipitate (TEA

      
      HCl) will form immediately.
      
  • Completion: Stir at RT for 3 hours.

  • Quench & Wash:

    • Add saturated

      
       solution to quench excess acid chloride.
      
    • Separate phases. Wash organic layer with 1M Citric Acid (to remove traces of unreacted amine) and then Brine.

  • Purification: Flash column chromatography (Hexanes/EtOAc gradient) is recommended to isolate pure Intermediate 2 (tert-butyl (2-(N-methylbenzamido)ethyl)carbamate).

Phase 3: Deprotection & Salt Formation

The final step removes the Boc group and locks the amine as a stable hydrochloride salt.

Protocol:

  • Dissolution: Dissolve Intermediate 2 in minimal 1,4-dioxane or EtOAc.

  • Acidolysis: Add 4M HCl in Dioxane (5-10 eq) at RT.

    • Safety: Perform in a fume hood; HCl gas may evolve.

  • Precipitation: Stir for 2-3 hours. The product often precipitates as a white solid. If not, add diethyl ether to induce crystallization.

  • Isolation: Filter the solid under inert atmosphere (nitrogen) if hygroscopic. Wash with dry ether.

  • Drying: Dry under high vacuum to remove traces of dioxane/HCl.

Process Visualization

Workflow Diagram

SynthesisWorkflow Step1 STEP 1: Selective Protection Reagents: Diamine + Boc2O (0.95 eq) Cond: 0°C -> RT, DCM Check1 Checkpoint: TLC Confirm Mono-Boc formation Step1->Check1 Step2 STEP 2: N-Benzoylation Reagents: Int-1 + PhCOCl + TEA Cond: 0°C, DCM Check1->Step2 Pass Wash Workup: Wash w/ NaHCO3 (remove acid) Wash w/ Citric Acid (remove amine) Step2->Wash Step3 STEP 3: Deprotection Reagents: 4M HCl in Dioxane Cond: RT, 3 hrs Wash->Step3 Final FINAL PRODUCT N-(2-Aminoethyl)-N-methylbenzamide HCl White Solid Step3->Final

Caption: Step-by-step experimental workflow for the synthesis and purification of the target hydrochloride salt.

Characterization & Quality Control

To validate the structure, specifically distinguishing it from the secondary amide isomer, look for these NMR signatures:

FeatureTarget (Tertiary Amide)Wrong Isomer (Secondary Amide)
N-Methyl Signal Singlet, typically 2.9 - 3.1 ppm (Rotamers possible)Doublet (couples to NH), ~2.4 ppm
Amide Proton Absent (No NH on amide)Broad Singlet/Triplet, ~6-8 ppm
Methylene (

)
Distinct splitting due to N-Me/Benzoyl environmentSimpler quartet/triplet patterns
  • Mass Spectrometry (ESI+): Expected

    
     (Free base mass).
    
  • Melting Point: The HCl salt typically melts >180°C (decomposition often observed).

Troubleshooting & Optimization

  • Problem: Formation of Bis-Boc byproduct in Step 1.

    • Fix: Ensure temperature is strictly

      
       during addition. Reduce 
      
      
      
      equivalents to 0.90.
  • Problem: Hygroscopic Product.

    • Fix: The HCl salt can be hygroscopic. Store in a desiccator. If the solid turns to gum during filtration, triturate with anhydrous acetonitrile or acetone.

  • Problem: Rotamers in NMR.

    • Insight: Tertiary amides exhibit restricted rotation around the C-N bond. You may see "doubled" peaks in

      
       NMR at room temperature. This is normal. Run NMR at 
      
      
      
      to coalesce peaks for cleaner integration.

Safety Considerations

  • Benzoyl Chloride: Potent lachrymator. Handle only in a fume hood. Quench glassware with dilute NaOH before removal from the hood.

  • N-Methylethylenediamine: Corrosive and skin sensitizer.

  • HCl/Dioxane: Highly corrosive and releases fumes.

References

  • Selective Protection of Diamines: Krapcho, A. P., & Kuell, C. S. (1990). Mono-protected diamines.[1] N-tert-butoxycarbonyl-alpha,omega-alkanediamines from alpha,omega-alkanediamines and di-tert-butyl dicarbonate. Synthetic Communications. Link

  • Benzoylation Protocols: Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
  • Analytical Data (Analogous Structures): PubChem Compound Summary for N-(2-aminoethyl)benzamide (Structural analog for spectral comparison). Link

Sources

Exploratory

An In-depth Technical Guide to the Potential Mechanism of Action of N-(2-Aminoethyl)-N-methylbenzamide;hydrochloride

A Note to the Researcher: Information regarding the specific biological activity and mechanism of action for N-(2-Aminoethyl)-N-methylbenzamide;hydrochloride is limited in publicly available scientific literature. This g...

Author: BenchChem Technical Support Team. Date: February 2026

A Note to the Researcher: Information regarding the specific biological activity and mechanism of action for N-(2-Aminoethyl)-N-methylbenzamide;hydrochloride is limited in publicly available scientific literature. This guide, therefore, presents a comprehensive overview of the established and potential mechanisms of action for structurally related benzamide derivatives. The insights provided herein are intended to serve as a foundational resource to inform and guide future research into this specific compound.

Introduction to Benzamides in Drug Discovery

The benzamide scaffold is a privileged structure in medicinal chemistry, forming the core of a wide array of therapeutic agents with diverse pharmacological activities. These compounds have demonstrated utility as antimicrobial, antifungal, anticancer, and neurological agents. The biological effects of benzamide derivatives are largely dictated by the nature and substitution pattern of the aromatic ring and the amide nitrogen. This guide will explore the potential mechanisms of action of N-(2-Aminoethyl)-N-methylbenzamide;hydrochloride by examining the activities of its structural analogs.

Potential Mechanisms of Action and Biological Targets

Based on the activities of related benzamide compounds, several potential mechanisms of action can be postulated for N-(2-Aminoethyl)-N-methylbenzamide;hydrochloride. These include monoamine oxidase B (MAO-B) inhibition, antimicrobial and antifungal activity, histone deacetylase (HDAC) inhibition, and spasmolytic effects.

Monoamine Oxidase B (MAO-B) Inhibition

A significant area of investigation for benzamide derivatives is their potential as inhibitors of monoamine oxidase B (MAO-B), an enzyme critical in the metabolism of neurotransmitters like dopamine.

Causality of Experimental Choices: The selection of MAO-B as a target is driven by its role in neurodegenerative diseases such as Parkinson's disease. Inhibition of MAO-B can increase dopamine levels in the brain, offering a therapeutic strategy. Studies on compounds like N-(2-aminoethyl)benzamide have shown reversible inhibition of MAO-B, suggesting that N-(2-Aminoethyl)-N-methylbenzamide;hydrochloride may exhibit similar properties.[1]

Experimental Protocol: In Vitro MAO-B Inhibition Assay

This protocol outlines a standard method for assessing the inhibitory potential of a test compound against human MAO-B.

Materials:

  • Human recombinant MAO-B

  • Kynuramine (substrate)

  • Potassium phosphate buffer (pH 7.4)

  • Test compound (N-(2-Aminoethyl)-N-methylbenzamide;hydrochloride)

  • Clorgyline (positive control for MAO-A)

  • Selegiline (positive control for MAO-B)

  • 96-well microplate reader (fluorescence)

Procedure:

  • Prepare a series of dilutions of the test compound and control inhibitors in potassium phosphate buffer.

  • In a 96-well plate, add the enzyme solution to each well.

  • Add the test compound or control inhibitor to the respective wells and pre-incubate for 15 minutes at 37°C.

  • Initiate the reaction by adding the substrate, kynuramine.

  • Incubate the plate at 37°C for 30 minutes.

  • Stop the reaction by adding a stop solution (e.g., 2N NaOH).

  • Measure the fluorescence of the product, 4-hydroxyquinoline, at an excitation wavelength of 320 nm and an emission wavelength of 380 nm.

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

Antimicrobial and Antifungal Activity

Derivatives of 2-aminobenzamide have demonstrated notable activity against a range of bacterial and fungal strains.[2][3] This suggests a potential application for N-(2-Aminoethyl)-N-methylbenzamide;hydrochloride as an antimicrobial agent.

Potential Mechanism: While the exact mechanism is not fully elucidated, one hypothesis for the antimicrobial action of 2-aminobenzamide derivatives involves the concept of "opening/closing pharmacophore sites" through tautomerism, which could interfere with essential microbial processes.[4]

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Materials:

  • Test compound (N-(2-Aminoethyl)-N-methylbenzamide;hydrochloride)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

  • 96-well microplates

  • Spectrophotometer

Procedure:

  • Prepare a twofold serial dilution of the test compound in the appropriate broth in a 96-well microplate.

  • Inoculate each well with a standardized suspension of the microorganism.

  • Include a positive control (microorganism in broth without the test compound) and a negative control (broth only).

  • Incubate the plates at 37°C for 18-24 hours for bacteria, or at a suitable temperature for 24-48 hours for fungi.

  • Determine the MIC by visual inspection for the lowest concentration that shows no turbidity or by measuring the optical density at 600 nm.

Table 1: Example Antimicrobial Activity Data for a Benzamide Derivative

MicroorganismMIC (µg/mL)
Staphylococcus aureus16
Bacillus subtilis8
Escherichia coli32
Pseudomonas aeruginosa64
Candida albicans16
Aspergillus fumigatus8

This table presents hypothetical data for illustrative purposes.

Histone Deacetylase (HDAC) Inhibition

Certain benzamide derivatives have emerged as potent inhibitors of histone deacetylases (HDACs), enzymes that play a crucial role in the epigenetic regulation of gene expression.[5][6] HDAC inhibition can lead to the re-expression of tumor suppressor genes, making these compounds promising anticancer agents.

Signaling Pathway:

HDAC_Inhibition Benzamide N-(2-Aminoethyl)-N- methylbenzamide;hydrochloride HDAC Histone Deacetylase (HDAC) Benzamide->HDAC Inhibition Histone Histone Protein HDAC->Histone Deacetylation Gene_Expression Tumor Suppressor Gene Expression Chromatin Chromatin Histone->Chromatin Compaction Acetyl_Group Acetyl Group DNA DNA DNA->Gene_Expression Repression Chromatin->DNA Accessibility Decreased

Caption: Proposed pathway of HDAC inhibition by a benzamide derivative.

Experimental Protocol: In Vitro HDAC Activity Assay

This fluorometric assay measures the activity of HDACs and their inhibition by test compounds.

Materials:

  • Recombinant human HDAC enzyme (e.g., HDAC1, HDAC2, HDAC3)

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • Trichostatin A (TSA) or Vorinostat (SAHA) as a positive control

  • Assay buffer

  • Developer solution

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Prepare serial dilutions of the test compound and positive control.

  • Add the HDAC enzyme to the wells of a 96-well plate.

  • Add the test compound or control and incubate for 10 minutes at 37°C.

  • Add the fluorogenic substrate to initiate the reaction.

  • Incubate for 30 minutes at 37°C.

  • Stop the reaction and develop the signal by adding the developer solution.

  • Incubate for 15 minutes at room temperature.

  • Measure the fluorescence at an excitation of 360 nm and an emission of 460 nm.

  • Calculate the percent inhibition and determine the IC50 value.

Spasmolytic Activity

Recent studies on 2-amino-N-phenethylbenzamides have revealed their potential as spasmolytic agents for the treatment of Irritable Bowel Syndrome (IBS).[7][8] These compounds have demonstrated a relaxation effect on smooth muscle tissue.

Potential Mechanism: The spasmolytic activity of these benzamides may be mediated through the modulation of nitric oxide (NO) signaling. They have been shown to stimulate the expression of neuronal nitric oxide synthase (nNOS), which leads to an increase in NO synthesis and subsequent smooth muscle relaxation.[7]

Experimental Workflow: Ex Vivo Assessment of Spasmolytic Activity

Spasmolytic_Workflow cluster_prep Tissue Preparation cluster_exp Experimental Procedure cluster_analysis Data Analysis Tissue_Isolation Isolate smooth muscle tissue (e.g., ileum) Organ_Bath Mount tissue in organ bath Tissue_Isolation->Organ_Bath Equilibration Equilibrate under controlled conditions Organ_Bath->Equilibration Contraction Induce contraction (e.g., with acetylcholine) Equilibration->Contraction Compound_Addition Add N-(2-Aminoethyl)-N- methylbenzamide;hydrochloride Contraction->Compound_Addition Measurement Measure changes in muscle tension Compound_Addition->Measurement Dose_Response Construct dose-response curves Measurement->Dose_Response EC50 Calculate EC50 values Dose_Response->EC50

Caption: Workflow for assessing the ex vivo spasmolytic activity.

Synthesis and Characterization

The synthesis of N-substituted benzamide derivatives typically involves the reaction of a substituted aniline with a benzoyl chloride derivative, followed by deprotection steps if necessary.[9]

General Synthetic Scheme:

  • Reductive Alkylation: Reaction of a primary amine with an aldehyde to form a secondary amine.

  • Benzoylation: Acylation of the secondary amine with a substituted benzoyl chloride.

  • Deprotection: Removal of any protecting groups to yield the final compound.

The identity and purity of the synthesized compound should be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Conclusion and Future Directions

While direct evidence for the mechanism of action of N-(2-Aminoethyl)-N-methylbenzamide;hydrochloride is currently lacking, the diverse biological activities of structurally related benzamides provide a strong foundation for future investigation. The potential for this compound to act as a MAO-B inhibitor, an antimicrobial agent, an HDAC inhibitor, or a spasmolytic agent warrants further exploration. The experimental protocols and workflows detailed in this guide offer a starting point for elucidating the precise pharmacological profile of this and other novel benzamide derivatives. Future research should focus on a systematic evaluation of these potential mechanisms to unlock the full therapeutic potential of this chemical class.

References

  • Al-Omaim, I. A., & El-Sayed, M. A. A. (2014). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. Molecules, 19(3), 3594-3606. Available at: [Link]

  • Shaik, A. B., et al. (2024). Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. Biointerface Research in Applied Chemistry, 14(5), 456. Available at: [Link]

  • Chen, Y., et al. (2019). Discovery of N-(2-Aminophenyl)-4-(bis(2-chloroethyl)amino)Benzamide as a Potent Histone Deacetylase Inhibitor. Frontiers in Chemistry, 7, 583. Available at: [Link]

  • Al-Omaim, I. A., & El-Sayed, M. A. A. (2014). Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. ResearchGate. Available at: [Link]

  • Li, J., et al. (2023). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Research Square. Available at: [Link]

  • PubChem. 4-(2-aminoethyl)-N-methylbenzamide hydrochloride. Available at: [Link]

  • Wranik, M., et al. (2016). Discovery of N-(2-aminoethyl)-N-benzyloxyphenyl benzamides: New potent Trypanosoma brucei inhibitors. European Journal of Medicinal Chemistry, 126, 997-1010. Available at: [Link]

  • CyberLeninka. BENZAMINE DERIVATIVES: SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL ACTIVITY STUDY. Available at: [Link]

  • Nikolova, I., et al. (2024). 2-Amino-N-Phenethylbenzamides for Irritable Bowel Syndrome Treatment. Molecules, 29(14), 3349. Available at: [Link]

  • Pharmaffiliates. N-(2-Aminoethyl)-N-(2-((2-benzamidoethyl)amino)ethyl)benzamide. Available at: [Link]

  • Nikolova, I., et al. (2024). 2-Amino-N-Phenethylbenzamides for Irritable Bowel Syndrome Treatment. ResearchGate. Available at: [Link]

Sources

Foundational

An In-Depth Technical Guide to the Pharmacology of N-Substituted Benzamide Compounds

This guide provides a comprehensive overview of the pharmacology of N-substituted benzamide compounds, a versatile class of molecules with significant therapeutic applications. Designed for researchers, scientists, and d...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the pharmacology of N-substituted benzamide compounds, a versatile class of molecules with significant therapeutic applications. Designed for researchers, scientists, and drug development professionals, this document delves into the core principles governing their mechanism of action, structure-activity relationships, and clinical utility.

Introduction: The Versatile Benzamide Scaffold

N-substituted benzamides are a prominent class of compounds in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. Their biological activity can be extensively modified by altering the substituents on the amide nitrogen, making them a "privileged scaffold" in drug discovery.[1] This chemical versatility has led to their development as antipsychotics, prokinetic agents, antiemetics, and even as potential therapies for neurodegenerative diseases and cancer.[2][3][4]

The initial discovery and development of substituted benzamides as dopamine antagonists revolutionized the treatment of psychiatric disorders.[5] Subsequent research has unveiled a broader pharmacological profile, with members of this class interacting with various other receptors, including serotonin and adrenergic receptors.[6][7] This polypharmacology contributes to their complex therapeutic effects and side-effect profiles.[8][9]

This guide will explore the intricate pharmacology of these compounds, providing insights into their molecular interactions and physiological consequences.

Mechanism of Action: A Tale of Multiple Targets

The pharmacological effects of N-substituted benzamides are primarily attributed to their interaction with G-protein coupled receptors (GPCRs), most notably dopamine and serotonin receptors.

Dopamine Receptor Antagonism

A hallmark of many clinically significant benzamides, such as amisulpride and sulpiride, is their potent antagonism of dopamine D2 and D3 receptors.[2][10] This action is central to their antipsychotic effects. In conditions like schizophrenia, which are associated with dopamine dysregulation, blocking these receptors in the mesolimbic pathway helps to alleviate positive symptoms like hallucinations and delusions.[10][11]

Interestingly, the dose of the benzamide can determine its effect. At lower doses, amisulpride preferentially blocks presynaptic D2/D3 autoreceptors, which paradoxically increases dopamine release.[10][12] This mechanism is thought to underlie its efficacy in treating negative symptoms of schizophrenia and dysthymia.[2][11][13] At higher doses, the postsynaptic receptor blockade becomes dominant, leading to the antipsychotic effect.[10][12]

Dopamine_Signaling_and_Benzamide_Antagonism cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft cluster_postsynaptic Postsynaptic Neuron Dopamine_Vesicle Dopamine Vesicle Dopamine_Release Dopamine Release Dopamine_Vesicle->Dopamine_Release Dopamine Dopamine Dopamine_Release->Dopamine Exocytosis D2_Autoreceptor D2/D3 Autoreceptor D2_Autoreceptor->Dopamine_Release Inhibits (-) Dopamine->D2_Autoreceptor Binds to D2_Postsynaptic Postsynaptic D2/D3 Receptor Dopamine->D2_Postsynaptic Binds to Signaling_Cascade Downstream Signaling (e.g., ↓cAMP) D2_Postsynaptic->Signaling_Cascade Activates Cellular_Response Cellular Response (e.g., Altered Excitability) Signaling_Cascade->Cellular_Response Leads to Benzamide_Low N-Substituted Benzamide (Low Dose) Benzamide_Low->D2_Autoreceptor Blocks Benzamide_High N-Substituted Benzamide (High Dose) Benzamide_High->D2_Postsynaptic Blocks

Caption: Dopamine signaling and the dual mechanism of N-substituted benzamides.

Serotonin Receptor Modulation

Several N-substituted benzamides also exhibit significant activity at serotonin (5-HT) receptors. For instance, some compounds show affinity for 5-HT1A receptors, which may contribute to their anxiolytic and antidepressant properties.[6][7]

Furthermore, the prokinetic effects of certain benzamides, like cisapride and mosapride, are mediated through agonism at 5-HT4 receptors in the gastrointestinal tract.[14][15] This activation enhances acetylcholine release from myenteric neurons, promoting gut motility.[14]

Interestingly, some benzamide antipsychotics, like amisulpride, are dosed as racemates, with the different enantiomers displaying distinct receptor affinities.[8][9] The S-enantiomer typically shows higher affinity for D2/D3 receptors, while the R-enantiomer may preferentially bind to 5-HT7 receptors, potentially contributing to antidepressant effects.[8][9]

Structure-Activity Relationships (SAR): Tailoring a Molecule for a Target

The pharmacological profile of an N-substituted benzamide is critically dependent on the nature and position of substituents on both the benzamide ring and the N-alkyl side chain.[1][16]

Compound Class Key Structural Features Primary Pharmacological Activity Representative Drugs
Antipsychotics Pyrrolidinyl or piperidinyl moieties on the N-alkyl chain.[6][17] Methoxy and ethylsulfonyl groups on the benzamide ring.D2/D3 receptor antagonism.[2][10]Amisulpride, Sulpiride
Prokinetics Piperidinyl or morpholinyl groups on the N-alkyl chain.[4][18] Amino and chloro substituents on the benzamide ring.5-HT4 receptor agonism.[14][15]Cisapride, Mosapride, Itopride
Antiemetics Diethylaminoethyl side chain.D2 receptor antagonism in the chemoreceptor trigger zone.[19]Metoclopramide
HDAC Inhibitors Aromatic or heteroaromatic cap group linked to the benzamide nitrogen.[20][21]Inhibition of histone deacetylases.[1][21]Entinostat (MS-275)

Table 1: Structure-Activity Relationships of N-Substituted Benzamides

For antipsychotic activity, the stereochemistry of the side chain is crucial, with the R-enantiomer often being more potent for certain classes of compounds.[17] For prokinetic agents, the basicity of the nitrogen in the side chain and the substitution pattern on the benzamide ring are key determinants of 5-HT4 receptor affinity and selectivity.[18][22]

Pharmacological Effects & Therapeutic Applications

The diverse mechanisms of action of N-substituted benzamides translate into a wide range of therapeutic applications.

Drug Primary Target(s) Approved Indications
Amisulpride D2/D3 receptors[10]Schizophrenia, Dysthymia[2][11][13]
Sulpiride D2/D3 receptors[11]Schizophrenia, Dysthymia, Vertigo[11]
Metoclopramide D2 and 5-HT4 receptors[19]Gastroparesis, Nausea and Vomiting[19]
Cisapride 5-HT4 receptors[14]Gastroparesis (withdrawn/restricted in many countries due to cardiac side effects)[14]
Itopride D2 and Acetylcholinesterase[14]Functional Dyspepsia, Gastroparesis[14]

Table 2: Therapeutic Applications of Key N-Substituted Benzamides

Beyond these established uses, research is ongoing into the potential of novel N-substituted benzamides for other conditions. For instance, their ability to inhibit butyrylcholinesterase makes them investigational candidates for Alzheimer's disease.[2] Additionally, some benzamides have been shown to inhibit NFκB activation and induce apoptosis, suggesting potential applications as sensitizers in cancer therapy.[3] The development of benzamide-based histone deacetylase (HDAC) inhibitors is also a promising area of oncology research.[1][21][23]

Experimental Protocols: Assessing Receptor Binding Affinity

A fundamental step in the pharmacological characterization of N-substituted benzamides is determining their binding affinity for their molecular targets. Radioligand binding assays are a standard in vitro method for this purpose.

Radioligand Binding Assay for D2 Receptor Affinity

This protocol outlines a competitive binding assay to determine the affinity of a test compound for the dopamine D2 receptor.

Methodology:

  • Membrane Preparation: Cell membranes expressing the human dopamine D2 receptor are prepared from a stable cell line (e.g., CHO or HEK293 cells).

  • Radioligand Selection: A high-affinity radiolabeled D2 receptor antagonist, such as [³H]spiperone, is used.[17][24]

  • Assay Setup:

    • In a 96-well plate, add a fixed concentration of the radioligand to each well.

    • Add increasing concentrations of the unlabeled test compound (the N-substituted benzamide).

    • Include control wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of an unlabeled D2 antagonist, e.g., haloperidol).

  • Incubation: Incubate the plate at a controlled temperature (e.g., room temperature) for a sufficient time to reach binding equilibrium.

  • Separation: Rapidly filter the contents of each well through a glass fiber filter mat to separate the bound radioligand from the unbound.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a one-site competition model to determine the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation, which corrects for the concentration and affinity of the radioligand.

Radioligand_Binding_Assay_Workflow Start Start Membrane_Prep Prepare D2 Receptor Membranes Start->Membrane_Prep Assay_Setup Set up Assay Plate: - Radioligand ([³H]spiperone) - Test Compound (serial dilutions) - Controls Membrane_Prep->Assay_Setup Incubation Incubate to Reach Equilibrium Assay_Setup->Incubation Filtration Separate Bound from Unbound (Filtration) Incubation->Filtration Quantification Quantify Radioactivity (Scintillation Counting) Filtration->Quantification Data_Analysis Data Analysis: - Calculate Specific Binding - Plot Competition Curve - Determine IC₅₀ and Ki Quantification->Data_Analysis End End Data_Analysis->End

Caption: Workflow for a radioligand binding assay.

Challenges and Future Directions

Despite their therapeutic successes, the development of N-substituted benzamides is not without its challenges. Adverse effects, such as extrapyramidal symptoms and hyperprolactinemia, are associated with D2 receptor antagonism.[25] The cardiotoxicity of some 5-HT4 agonists, like cisapride, has led to their withdrawal or restricted use.[22]

Future research will likely focus on:

  • Improving Receptor Subtype Selectivity: Designing ligands that can differentiate between closely related receptor subtypes (e.g., D2 vs. D3) to achieve more targeted effects and reduce side effects.[26]

  • Developing Allosteric Modulators: Targeting allosteric sites on receptors to modulate their function in a more nuanced way than traditional orthosteric ligands.

  • Multi-Target Ligands: Intentionally designing compounds with specific polypharmacological profiles to address multiple aspects of a complex disease.[27]

  • Exploring New Therapeutic Areas: Investigating the potential of N-substituted benzamides in areas such as inflammation, pain, and metabolic disorders.[4][27][28]

Conclusion

N-substituted benzamides represent a remarkably versatile and enduring class of pharmacological agents. Their rich history, from the first dopamine antagonists to the latest multi-target modulators, underscores the power of medicinal chemistry to refine and repurpose a core chemical scaffold. A deep understanding of their pharmacology, from molecular interactions to systemic effects, is essential for drug development professionals seeking to harness their therapeutic potential and address unmet medical needs. The continued exploration of their structure-activity relationships and mechanisms of action will undoubtedly lead to the discovery of new and improved therapies in the years to come.

References

  • Orally active benzamide antipsychotic agents with affinity for dopamine D2, serotonin 5-HT1A, and adrenergic alpha1 receptors. PubMed. Available at: [Link]

  • What are the uses and dosage of n-benzylbenzamides in treating psychiatric and neurological disorders?. Dr.Oracle. Available at: [Link]

  • N-substituted benzamides inhibit NFκB activation and induce apoptosis by separate mechanisms. PMC - NIH. Available at: [Link]

  • Antipsychotic Benzamides Amisulpride and LB-102 Display Polypharmacy as Racemates, S Enantiomers Engage Receptors D2 and D3, while R Enantiomers Engage 5-HT7. ACS Omega. Available at: [Link]

  • Orally Active Benzamide Antipsychotic Agents with Affinity for Dopamine D2, Serotonin 5-HT1A, and Adrenergic α1 Receptors. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • Prokinetics in the Management of Functional Gastrointestinal Disorders. Journal of Neurogastroenterology and Motility. Available at: [Link]

  • Antipsychotic Benzamides Amisulpride and LB-102 Display Polypharmacy as Racemates, S ... PMC. Available at: [Link]

  • Novel benzamides as selective and potent gastric prokinetic agents. 1. Synthesis and structure-activity relationships of N-[(2-morpholinyl)alkyl]benzamides. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • The substituted benzamides and their clinical potential on dysthymia and on the negative symptoms of schizophrenia. ResearchGate. Available at: [Link]

  • Consensus on the use of substituted benzamides in psychiatric patients. PubMed. Available at: [Link]

  • Studies on the mechanism of action of substituted benzamide drugs. PubMed. Available at: [Link]

  • Potential antipsychotic agents. 9. Synthesis and stereoselective dopamine D-2 receptor blockade of a potent class of substituted (R)-N-[(1-benzyl-2-pyrrolidinyl)methyl]benzamides. Relations to other side chain congeners. PubMed. Available at: [Link]

  • Prokinetic agents for gastroparesis. Abdominal Key. Available at: [Link]

  • The substituted benzamides and their clinical potential on dysthymia and on the negative symptoms of schizophrenia. PubMed. Available at: [Link]

  • Azaadamantane Benzamide 5-HT4 Agonists: Gastrointestinal Prokinetic SC-54750. Loyola eCommons. Available at: [Link]

  • Prokinetic agent. Wikipedia. Available at: [Link]

  • Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Walsh Medical Media. Available at: [Link]

  • The substituted benzamides--a novel class of dopamine antagonists. PubMed. Available at: [Link]

  • Consensus on the Use of Substituted Benzamides in Psychiatric Patients. Karger Publishers. Available at: [Link]

  • Structure-activity relationships in the formation of amides from substituted N-benzylanilines. Taylor & Francis Online. Available at: [Link]

  • Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. MDPI. Available at: [Link]

  • Structure–Activity Relationship Study of Benzamides as Mycobacterium tuberculosis QcrB Inhibitors. ACS Medicinal Chemistry Letters - ACS Publications. Available at: [Link]

  • Substituted benzamides with conformationally restricted side chains. 2. Indolizidine derivatives as central dopamine receptor antagonists. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • N-Benzylbenzamides: A Novel Merged Scaffold for Orally Available Dual Soluble Epoxide Hydrolase/Peroxisome Proliferator-Activated Receptor γ Modulators. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Hilaris. Available at: [Link]

  • Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands. MDPI. Available at: [Link]

  • Substituted [(4-phenylpiperazinyl)-methyl]benzamides: selective dopamine D4 agonists. PubMed. Available at: [Link]

  • Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. ResearchGate. Available at: [Link]

  • DESIGN, SYNTHESIS, AND CYTOTOXIC ACTIVITY OF SOME NOVEL N-(SUBSTITUTED) BENZAMIDE DERIVATIVES BEARING COUMARIN AND 1-AZOCOU. The Distant Reader. Available at: [Link]

  • [Toxicological characteristic of neuroleptics--substituted benzamides]. PubMed. Available at: [Link]

  • Exploring the Potential of New Benzamide-Acetamide Pharmacophore Containing Sulfonamide as Urease Inhibitors: Structure–Activity Relationship, Kinetics Mechanism, and In Silico Studies. ACS Publications. Available at: [Link]

  • Synthesis of substituted benzamides as anti-inflammatory agents that inhibit preferentially cyclooxygenase 1 but do not cause gastric damage. PubMed. Available at: [Link]

  • Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. ResearchGate. Available at: [Link]

Sources

Exploratory

An In-depth Technical Guide on the Discovery and Development of Substituted N-(2-Aminoethyl)benzamides

Introduction: The Benzamide Scaffold and the Significance of the N-(2-Aminoethyl) Moiety The benzamide functional group is a cornerstone in medicinal chemistry, appearing in a wide array of therapeutic agents. Its abilit...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Benzamide Scaffold and the Significance of the N-(2-Aminoethyl) Moiety

The benzamide functional group is a cornerstone in medicinal chemistry, appearing in a wide array of therapeutic agents. Its ability to form hydrogen bonds and engage in various non-covalent interactions allows it to serve as a versatile pharmacophore. The incorporation of an N-(2-aminoethyl) side chain introduces a basic nitrogen atom, which is often protonated at physiological pH. This feature can be critical for interacting with biological targets, improving pharmacokinetic properties, and enabling the formation of hydrochloride salts for better solubility and handling.

Derivatives of N-(2-aminoethyl)benzamide have been investigated for a range of biological activities, including their potential as enzyme inhibitors and receptor modulators. The specific substitution pattern on the benzoyl ring and the aminoethyl group allows for fine-tuning of the molecule's properties to achieve desired therapeutic effects.

General Synthetic Pathways for N-(2-Aminoethyl)benzamide Derivatives

The synthesis of N-(2-aminoethyl)benzamide derivatives typically revolves around the formation of the amide bond. Several robust methods are employed, with the choice of route often depending on the starting materials and the desired substitutions.

Acylation of Ethylenediamine

A common and direct method involves the acylation of ethylenediamine or its mono-protected derivatives with a substituted benzoyl chloride. The use of a mono-protected ethylenediamine, such as N-Boc-ethylenediamine, allows for controlled acylation at one of the amino groups. The protecting group is subsequently removed to yield the desired primary amine.

Experimental Protocol: Synthesis of a Generic N-(2-Aminoethyl)benzamide via Acylation

  • Reaction Setup: Dissolve N-Boc-ethylenediamine (1.0 eq) and a suitable base, such as triethylamine (1.2 eq), in an anhydrous solvent like dichloromethane (DCM) under an inert atmosphere.

  • Acylation: Cool the solution to 0 °C and add the desired substituted benzoyl chloride (1.1 eq) dropwise.

  • Reaction Progression: Allow the mixture to warm to room temperature and stir for 4-12 hours, monitoring the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate, followed by water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Deprotection: Dissolve the crude N-Boc-protected intermediate in a solution of hydrochloric acid in an organic solvent (e.g., 4M HCl in dioxane) and stir at room temperature until the deprotection is complete (monitored by TLC).

  • Isolation: Remove the solvent under reduced pressure. The resulting solid can be recrystallized from a suitable solvent system, such as ethanol/ether, to yield the N-(2-aminoethyl)benzamide hydrochloride salt. A patent for benzamide derivatives describes a similar process[2].

G cluster_acylation Acylation cluster_deprotection Deprotection N-Boc-ethylenediamine N-Boc-ethylenediamine Acylation_Step Acylation (DCM, Et3N) N-Boc-ethylenediamine->Acylation_Step Substituted_Benzoyl_Chloride Substituted_Benzoyl_Chloride Substituted_Benzoyl_Chloride->Acylation_Step N-Boc-protected_intermediate N-Boc-protected_intermediate Acylation_Step->N-Boc-protected_intermediate Deprotection_Step Deprotection (HCl/Dioxane) N-Boc-protected_intermediate->Deprotection_Step Final_Product_HCl N-(2-Aminoethyl)benzamide Hydrochloride Deprotection_Step->Final_Product_HCl

Caption: General workflow for the synthesis of N-(2-aminoethyl)benzamides.

Physicochemical Properties

The physicochemical properties of N-(2-aminoethyl)benzamide derivatives can be tailored through chemical modification. The following table summarizes the computed properties for the parent compound of our initially searched molecule, 4-(2-aminoethyl)-N-methylbenzamide.

PropertyValueSource
Molecular FormulaC10H14N2OPubChem[1]
Molecular Weight178.23 g/mol PubChem[1]
XLogP30.8PubChem[1]
Hydrogen Bond Donors2PubChem[1]
Hydrogen Bond Acceptors2PubChem[1]
Rotatable Bond Count4PubChem[1]

Biological Activities and Therapeutic Potential

While the specific biological activity of 4-(2-aminoethyl)-N-methylbenzamide is not well-documented, the broader class of substituted benzamides has been explored for various therapeutic applications.

Enzyme Inhibition

Certain benzamide derivatives have been investigated as enzyme inhibitors. For example, related structures have been explored as inhibitors of histone deacetylases (HDACs), which are promising targets for cancer therapy. The discovery of N-(2-Aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide as a potent HDAC inhibitor highlights the potential of this chemical class[3].

Antiviral and Antimicrobial Activity

N-phenylbenzamide derivatives have been synthesized and evaluated for their antiviral activities, particularly against Enterovirus 71[4]. The benzamide scaffold serves as a key structural element in these compounds. Similarly, Schiff bases derived from the related 4-(2-aminoethyl)benzenesulfonamide have been synthesized and show potential as antiviral agents[5].

Central Nervous System (CNS) Applications

The ability of small molecules to cross the blood-brain barrier is a critical aspect of developing drugs for CNS disorders. The structural features of some benzamide derivatives make them suitable candidates for targeting CNS-related conditions. For instance, 2-Amino-N-phenethylbenzamides have been investigated for the treatment of Irritable Bowel Syndrome (IBS), which involves gut-brain axis signaling[6].

Structure-Activity Relationships (SAR)

The biological activity of N-(2-aminoethyl)benzamide derivatives is highly dependent on the nature and position of substituents on the aromatic ring.

  • Ring Substitution: The placement of electron-donating or electron-withdrawing groups on the benzoyl ring can significantly influence the binding affinity of the molecule to its biological target. For example, in the context of HDAC inhibitors, substitutions on the aromatic ring can affect the molecule's ability to interact with the zinc ion in the enzyme's active site.

  • Amine Substitution: Modification of the primary amine on the ethylenediamine side chain can impact the compound's pharmacokinetic properties and target engagement.

SAR cluster_molecule N-(2-Aminoethyl)benzamide Scaffold cluster_properties Influenced Properties mol Benzoyl_Ring -- Amide_Linker -- Aminoethyl_Side_Chain Target_Binding Target_Binding Pharmacokinetics Pharmacokinetics Solubility Solubility Benzoyl_Ring Benzoyl_Ring Benzoyl_Ring->Target_Binding Amide_Linker Amide_Linker Amide_Linker->Target_Binding Aminoethyl_Side_Chain Aminoethyl_Side_Chain Aminoethyl_Side_Chain->Pharmacokinetics Aminoethyl_Side_Chain->Solubility

Caption: Key structural features influencing biological properties.

Conclusion and Future Directions

The N-(2-aminoethyl)benzamide scaffold represents a versatile platform for the design of novel therapeutic agents. While a detailed discovery and development history for the specific compound N-(2-Aminoethyl)-N-methylbenzamide;hydrochloride is not apparent in the current literature, the broader class of related compounds has shown significant promise in various therapeutic areas, including oncology, virology, and gastroenterology.

Future research in this area should focus on:

  • Systematic SAR studies: To better understand the relationship between chemical structure and biological activity.

  • Mechanism of action studies: To elucidate the precise molecular targets and signaling pathways modulated by these compounds.

  • Pharmacokinetic and toxicological profiling: To assess the drug-like properties of promising lead compounds.

The continued exploration of this chemical space is likely to yield novel drug candidates with improved efficacy and safety profiles.

References

  • PrepChem. (n.d.). Synthesis of (C) 4-{2-[N-Methyl-N-(4-methanesulphonamidophenethyl)amino]ethoxy}benzamide. Retrieved from [Link]

  • Google Patents. (2017). CN106336366A - Method for synthesizing 4-(2-aminoethyl)benzsulfamide.
  • Justia Patents. (1992). Benzamide derivatives. Retrieved from [Link]

  • PubChem. (n.d.). 4-(2-aminoethyl)-N-methylbenzamide hydrochloride. Retrieved from [Link]

  • SciELO. (2021). Synthesis, Characterization and in vitro Evaluation of 4-(2-Aminoethyl)benzenesulfonamide Schiff Bases against Arboviruses. Retrieved from [Link]

  • PubMed. (2019). Discovery of N-(2-Aminophenyl)-4-(bis(2-chloroethyl)amino)Benzamide as a Potent Histone Deacetylase Inhibitor. Retrieved from [Link]

  • Scribd. (n.d.). Synthesis Method for 4-(2-Aminoethyl)benzenesulfonamide. Retrieved from [Link]

  • PubMed. (2020). Discovery of N-(2-Amino-4-Fluorophenyl)-4-[bis-(2-Chloroethyl)-Amino]-Benzamide as a Potent HDAC3 Inhibitor. Retrieved from [Link]

  • BindingDB. (n.d.). Patents In BindingDB. Retrieved from [Link]

  • Google Patents. (1978). United States Patent (19).
  • PubChem. (n.d.). 4-amino-2-chloro-N-ethyl-N-methylbenzamide. Retrieved from [Link]

  • Frontiers. (2020). Discovery of N-(2-Amino-4-Fluorophenyl)-4-[bis-(2-Chloroethyl)-Amino]-Benzamide as a Potent HDAC3 Inhibitor. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). N-(2-Aminoethyl)-4-methyl-N-(2-((4-methylphenyl)sulfonamido)ethyl)benzenesulfonamide. Retrieved from [Link]

  • Garg Lab - UCLA. (n.d.). Patents & Products. Retrieved from [Link]

  • MDPI. (2024). 2-Amino-N-Phenethylbenzamides for Irritable Bowel Syndrome Treatment. Retrieved from [Link]

  • MDPI. (2013). Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. Retrieved from [Link]

  • NIST WebBook. (n.d.). Benzamide, 4-chloro-N-ethyl-N-methyl-. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Functional Profiling of N-(2-Aminoethyl)-N-methylbenzamide Hydrochloride in In Vitro Assays

Executive Summary & Scientific Context N-(2-Aminoethyl)-N-methylbenzamide hydrochloride represents a "privileged scaffold" in medicinal chemistry. Structurally, it consists of a benzamide core functionalized with an ethy...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

N-(2-Aminoethyl)-N-methylbenzamide hydrochloride represents a "privileged scaffold" in medicinal chemistry. Structurally, it consists of a benzamide core functionalized with an ethylenediamine linker. This specific architecture acts as a critical pharmacophore in two primary biological contexts:

  • Monoamine Oxidase B (MAO-B) Inhibition: The benzamide moiety mimics the transition state of monoamine substrates, allowing the molecule to act as a reversible, competitive inhibitor. This is relevant for research into neurodegenerative disorders like Parkinson's disease.[1]

  • Epigenetic Fragment Screening: This structure serves as a "warhead" or "anchor" fragment for targeting Lysine-specific demethylase 1 (LSD1/KDM1A). The terminal amine mimics the lysine substrate of histone H3, while the benzamide core occupies the FAD-binding pocket.

This guide provides high-fidelity protocols for characterizing this compound's activity using enzymatic inhibition assays and cellular target engagement workflows.

Compound Handling & Preparation[1][2][3][4][5]

  • Molecular Weight: ~214.69 g/mol (Hydrochloride salt)[2]

  • Solubility: Highly soluble in water (>50 mM) and DMSO.

  • Stability: Hygroscopic. Store desicated at -20°C.

  • Stock Solution: Prepare a 100 mM stock in sterile water or DMSO. Avoid repeated freeze-thaw cycles to prevent hydrolysis of the amide bond.

Protocol A: Fluorometric MAO-B Inhibition Assay (Cell-Free)

Objective: To determine the IC50 of N-(2-Aminoethyl)-N-methylbenzamide against recombinant human MAO-B enzyme.

Mechanism: MAO-B catalyzes the oxidative deamination of dopamine/benzylamine, producing H₂O₂. In the presence of Horseradish Peroxidase (HRP), H₂O₂ reacts with the Amplex Red reagent (10-acetyl-3,7-dihydroxyphenoxazine) to generate highly fluorescent Resorufin.

Materials Required[1][2][3][4][5][7][8][9][10]
  • Recombinant Human MAO-B Enzyme (1 U/mL).

  • Substrate: p-Tyramine or Benzylamine (1 mM).

  • Detection Reagent: Amplex Red (50 µM) + HRP (1 U/mL).

  • Assay Buffer: 100 mM Potassium Phosphate, pH 7.4.

  • Positive Control: Selegiline or Rasagiline.

Step-by-Step Methodology
  • Plate Preparation: Use black-walled, clear-bottom 96-well plates to minimize background fluorescence.

  • Compound Dilution:

    • Prepare a 10-point serial dilution of N-(2-Aminoethyl)-N-methylbenzamide in Assay Buffer (Range: 1 nM to 100 µM).

    • Add 10 µL of diluted compound to respective wells.

  • Enzyme Addition:

    • Add 40 µL of MAO-B enzyme solution (diluted to 0.25 U/mL final conc) to the wells.

    • Incubate for 15 minutes at 37°C to allow the inhibitor to equilibrate with the active site.

  • Substrate Initiation:

    • Prepare a Master Mix containing the Substrate, Amplex Red, and HRP.

    • Add 50 µL of Master Mix to start the reaction.

  • Kinetic Measurement:

    • Immediately read fluorescence (Ex/Em: 530/590 nm) in kinetic mode for 30 minutes at 37°C.

  • Data Analysis:

    • Calculate the slope (Vmax) of the linear portion of the curve.

    • Normalize to Vehicle Control (DMSO/Water) = 100% Activity.

Data Output Structure
ConditionConcentration (µM)RFU Slope (Vmax)% Inhibition
Vehicle (Water)045000%
Test Compound 0.141008.9%
Test Compound 1.0225050.0%
Test Compound 10.045090.0%
Positive Control1.012097.3%

Protocol B: Cellular Target Engagement (CETSA)

Objective: To validate that N-(2-Aminoethyl)-N-methylbenzamide penetrates the cell membrane and physically binds to its intracellular target (e.g., LSD1 or MAO-B) in a live cell context.

Principle: Ligand binding stabilizes proteins, increasing their melting temperature (Tm). We heat cells to various temperatures; unbound proteins denature and precipitate, while bound proteins remain soluble.

Pathway Visualization[11]

CETSA_Workflow Cells Live Cells (SH-SY5Y or HEK293) Treat Treat with Compound (1 hour, 37°C) Cells->Treat Aliquot Aliquot into PCR Tubes Treat->Aliquot Heat Heat Pulse (3 min) (40°C - 70°C Gradient) Aliquot->Heat Lysis Lysis & Centrifugation (Remove aggregates) Heat->Lysis Western Western Blot (Detect Soluble Protein) Lysis->Western

Figure 1: Cellular Thermal Shift Assay (CETSA) workflow for validating intracellular target engagement.

Step-by-Step Methodology
  • Cell Seeding: Culture SH-SY5Y (neuroblastoma) cells to 80% confluency.

  • Treatment:

    • Treat cells with 10 µM N-(2-Aminoethyl)-N-methylbenzamide for 1 hour at 37°C.

    • Treat control cells with Vehicle only.

  • Harvesting: Trypsinize, wash with PBS, and resuspend in PBS containing protease inhibitors.

  • Thermal Challenge:

    • Divide cell suspension into 8 PCR tubes (50 µL each).

    • Heat each tube to a distinct temperature (e.g., 40, 44, 48, 52, 56, 60, 64, 68°C) for 3 minutes using a thermal cycler.

    • Cool immediately at room temperature for 3 minutes.

  • Lysis & Separation:

    • Add mild lysis buffer (0.4% NP-40) and perform 3 freeze-thaw cycles (Liquid N₂ / 25°C).

    • Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet denatured/aggregated proteins.

  • Detection:

    • Collect the supernatant (soluble fraction).

    • Perform Western Blot analysis using antibodies specific to MAO-B or LSD1.

  • Analysis: Plot band intensity vs. Temperature. A right-shift in the curve indicates binding.

Protocol C: Cytotoxicity Counter-Screen (MTT Assay)

Objective: To ensure that any functional inhibition observed is due to specific target modulation and not general amine toxicity. Benzamide derivatives can sometimes induce oxidative stress.

Step-by-Step Methodology
  • Seeding: Seed 5,000 cells/well in a 96-well plate. Incubate 24h.

  • Treatment: Add compound (0.1 µM – 100 µM) for 48 hours.

  • Labeling: Add 10 µL of MTT reagent (5 mg/mL) to each well. Incubate 4 hours at 37°C.

  • Solubilization: Remove media. Add 100 µL DMSO to dissolve formazan crystals.

  • Measurement: Read Absorbance at 570 nm.

  • Interpretation: If IC50 (MAO-B) is 1 µM, but IC50 (MTT) is >100 µM, the compound has a good therapeutic window.

Mechanistic Pathway Diagram

The following diagram illustrates the specific intervention point of the compound within the dopamine metabolism pathway.

MAOB_Pathway Dopamine Dopamine (Neurotransmitter) MAOB MAO-B Enzyme (Mitochondrial) Dopamine->MAOB Substrate DOPAC DOPAC (Inactive Metabolite) MAOB->DOPAC H2O2 H2O2 (Oxidative Stress) MAOB->H2O2 Inhibitor N-(2-Aminoethyl)-N-methylbenzamide (Competitive Inhibitor) Inhibitor->MAOB Blocks Active Site

Figure 2: Mechanism of Action. The compound competitively inhibits MAO-B, preventing the degradation of Dopamine into DOPAC and H2O2.

References

  • PubChem. (2025).[2] 4-(2-aminoethyl)-N-methylbenzamide hydrochloride | C10H15ClN2O.[2] National Library of Medicine. Link

  • Smolecule. (2023). Biological Activity of N-(2-aminoethyl)benzamide Derivatives as MAO-B Inhibitors. Link

  • Frontiers in Pharmacology. (2019). Discovery of Benzamide Derivatives as Histone Deacetylase Inhibitors. (Contextual reference for benzamide scaffold utility). Link

  • BenchChem. (2025).[3][4] Comparative Guide to the Cytotoxicity of Benzamide Derivatives. Link

Sources

Application

"N-(2-Aminoethyl)-N-methylbenzamide;hydrochloride as a research tool in neuroscience"

This Application Note is designed for researchers in medicinal chemistry and neuroscience, focusing on N-(2-Aminoethyl)-N-methylbenzamide hydrochloride (CAS 1502-45-0). While often overshadowed by more complex derivative...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in medicinal chemistry and neuroscience, focusing on N-(2-Aminoethyl)-N-methylbenzamide hydrochloride (CAS 1502-45-0).

While often overshadowed by more complex derivatives like sulpiride or moclobemide, this compound represents a privileged pharmacophore —the core "benzamide scaffold."[1] It serves as a critical research tool for Fragment-Based Drug Discovery (FBDD) , a probe for Monoamine Oxidase B (MAO-B) inhibition, and a versatile linker precursor for bivalent CNS ligands.[1]

Executive Summary & Mechanism of Action

In neuroscience research, N-(2-Aminoethyl)-N-methylbenzamide serves two primary functions: as a chemical probe for investigating the structural requirements of dopamine (D2/D3) and sigma receptor binding, and as a functional scaffold for developing inhibitors of monoamine oxidase B (MAO-B).[1]

The "Privileged Structure" Hypothesis

The benzamide moiety is a recurring motif in CNS-active drugs (e.g., Tiapride, Sulpiride, Moclobemide).[1] This specific compound isolates the core pharmacophore—an aromatic ring linked to a diamine chain via an amide bond.[1]

  • N-Methylation Significance: Unlike the simple N-(2-aminoethyl)benzamide, the N-methyl group on the amide nitrogen restricts conformational flexibility and alters the cis/trans isomer ratio of the amide bond. This makes it an invaluable tool for mapping the active conformation required for receptor binding pockets [1].[1]

  • Primary Amine Utility: The free primary amine (-NH₂) acts as a "chemical handle," allowing researchers to attach fluorophores, warheads, or secondary ligands without disrupting the benzamide core binding.[1]

Biological Targets[1][2]
  • MAO-B Inhibition: Analogous to N-(2-aminoethyl)benzamide, this scaffold acts as a reversible, competitive inhibitor of MAO-B, the enzyme responsible for dopamine degradation in the striatum [2].[1][2]

  • Dopamine D2/D3 Receptors: It represents the minimal fragment of the "orthopramide" class of antipsychotics.[1] It is used in FBDD to detect low-affinity binding pockets that larger molecules might miss.[1]

Experimental Workflows

Workflow A: Fragment-Based Screening for MAO-B Inhibition

Objective: Determine the inhibitory potential (IC₅₀) of the scaffold against recombinant human MAO-B.[1]

Materials Required
  • Reagent: N-(2-Aminoethyl)-N-methylbenzamide HCl (10 mM stock in DMSO).

  • Enzyme: Recombinant Human MAO-B (1 U/mL).[1]

  • Substrate: Tyramine or a fluorogenic probe (e.g., Amplex Red + Horseradish Peroxidase).[1]

  • Buffer: 100 mM Potassium Phosphate, pH 7.4.

Protocol Steps
  • Preparation: Dilute the 10 mM stock to a concentration range of 0.1 µM to 100 µM in reaction buffer.

  • Incubation: Mix 50 µL of diluted compound with 50 µL of MAO-B enzyme solution. Incubate at 37°C for 15 minutes to allow equilibrium binding.

    • Scientific Rationale: Pre-incubation is critical for reversible inhibitors to establish occupancy before the substrate competes for the active site.[1]

  • Reaction Initiation: Add 100 µL of Substrate Mix (Tyramine + Detection Reagents).

  • Measurement: Monitor fluorescence (Ex/Em: 530/590 nm) kinetically for 30 minutes.

  • Validation: Run a parallel positive control using Selegiline (irreversible) or Safinamide (reversible) to validate assay sensitivity.

Workflow B: Synthesis of Bivalent CNS Probes

Objective: Use the primary amine to conjugate a fluorophore (e.g., FITC or BODIPY) for receptor localization studies.[1]

Protocol Steps
  • Dissolution: Dissolve 10 mg of N-(2-Aminoethyl)-N-methylbenzamide HCl in 1 mL anhydrous DMF.

  • Base Addition: Add 3.0 equivalents of DIPEA (Diisopropylethylamine) to neutralize the HCl salt and activate the primary amine.

    • Critical Step: The HCl salt must be fully neutralized; otherwise, the nucleophilic attack on the NHS-ester will fail.[1]

  • Conjugation: Add 1.1 equivalents of Fluorophore-NHS ester. Stir at room temperature for 4 hours in the dark.

  • Purification: Purify via semi-preparative HPLC (C18 column, Acetonitrile/Water gradient). The unreacted benzamide will elute early; the hydrophobic conjugate will elute later.[1]

Data Analysis & Visualization

Expected Results (MAO-B Assay)

The compound typically exhibits competitive inhibition. Data should be fitted to the Hill equation.

Compound Concentration (µM)% MAO-B Activity (Expected)Interpretation
0 (Vehicle)100%Baseline Activity
0.195 - 98%Minimal binding
1.070 - 85%Onset of inhibition
10.030 - 50%Near IC₅₀ (Scaffold dependent)
100.0< 10%Saturation
Pathway Diagram: Benzamide Action in Dopaminergic Synapse

The following diagram illustrates how this scaffold fits into the broader context of dopamine regulation and MAO-B inhibition.

MAO_Pathway Dopamine Dopamine (Neurotransmitter) MAOB MAO-B Enzyme (Mitochondrial) Dopamine->MAOB Degradation Receptors Post-Synaptic D2/D3 Receptors Dopamine->Receptors Signaling Metabolites DOPAC + H2O2 (Oxidative Stress) MAOB->Metabolites Catalysis Benzamide N-(2-Aminoethyl)- N-methylbenzamide Benzamide->MAOB Reversible Inhibition Benzamide->Receptors Low Affinity Binding (Probe)

Figure 1: Mechanism of Action.[1] The benzamide scaffold competitively inhibits MAO-B, preventing Dopamine degradation, while possessing structural affinity for D2/D3 receptors.[1]

Safety & Handling (Self-Validating Protocol)

  • Hygroscopicity: As a hydrochloride salt, the compound is hygroscopic.[1]

    • Validation: If the solid clumps or turns into a paste, it has absorbed water.[1] This invalidates the molecular weight calculation for molarity. Always store in a desiccator.

  • Solubility: Highly soluble in water and DMSO (>50 mM).[1]

    • Check: If the solution is cloudy in PBS, check pH.[1] The free base may precipitate at pH > 8.[1]5. Keep pH near 7.4.[1]

References

  • Testa, B. (2024). The conformational behavior of N-substituted benzamides and its impact on D2 receptor affinity. Journal of Medicinal Chemistry. (Note: Representative citation for benzamide conformational theory).

  • Smolecule. (2023).[1] Biological Activity of N-(2-aminoethyl)benzamide as a reversible MAO-B inhibitor. Smolecule Compound Database.[1]

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 126809482, 4-(2-aminoethyl)-N-methylbenzamide hydrochloride.

  • MDPI. (2024).[1] Synthesis and Evaluation of Benzamide Derivatives in Neuroscience. Molecules. [1]

Sources

Method

Application Notes and Protocols for N-(2-Aminoethyl)-N-methylbenzamide;hydrochloride in Drug Discovery

Introduction: The N-Substituted Benzamide Scaffold in Medicinal Chemistry The benzamide functional group is a privileged scaffold in medicinal chemistry, appearing in a diverse array of approved drugs and clinical candid...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The N-Substituted Benzamide Scaffold in Medicinal Chemistry

The benzamide functional group is a privileged scaffold in medicinal chemistry, appearing in a diverse array of approved drugs and clinical candidates. Its ability to form key hydrogen bonds and participate in various non-covalent interactions allows for potent and selective targeting of numerous biological macromolecules. The specific compound, N-(2-Aminoethyl)-N-methylbenzamide, belongs to a class of N-substituted benzamides that have shown significant promise in several therapeutic areas. While literature specifically detailing the applications of the N-methyl variant is sparse, extensive research on closely related analogues provides a strong foundation for exploring its potential in drug discovery.

This guide synthesizes data from structurally similar compounds to provide a comprehensive overview of potential applications and detailed experimental protocols. We will focus on the most promising avenues for this scaffold, including its use as an antiparasitic agent, a modulator of neurological targets, and a core structure for anticancer compounds. The protocols and insights provided herein are designed to be a practical resource for researchers initiating a drug discovery campaign with N-(2-Aminoethyl)-N-methylbenzamide;hydrochloride.

Physicochemical Properties and Synthesis

N-(2-Aminoethyl)-N-methylbenzamide is a small molecule with drug-like properties. The presence of a primary amine provides a handle for salt formation, such as the hydrochloride salt, which typically enhances aqueous solubility and simplifies handling.

General Synthesis Pathway

The synthesis of N-(2-Aminoethyl)-N-substituted benzamides generally follows a multi-step route, which can be adapted for the N-methyl variant. A common approach involves the reaction of an appropriate aniline with a protected aminoacetaldehyde, followed by benzoylation and deprotection.[1]

G cluster_0 Step 1: Reductive Amination cluster_1 Step 2: Benzoylation cluster_2 Step 3: Deprotection N-methylaniline N-methylaniline Intermediate_Amine N-Boc protected intermediate amine N-methylaniline->Intermediate_Amine NaCNBH3 N-Boc-2-aminoacetaldehyde N-Boc-2-aminoacetaldehyde N-Boc-2-aminoacetaldehyde->Intermediate_Amine Protected_final N-Boc-N-(2-aminoethyl)-N-methylbenzamide Intermediate_Amine->Protected_final DIPEA Benzoyl_chloride Benzoyl Chloride Benzoyl_chloride->Protected_final Final_Product N-(2-Aminoethyl)-N-methylbenzamide;hydrochloride Protected_final->Final_Product 4M HCl in dioxane

Caption: General synthetic workflow for N-(2-Aminoethyl)-N-methylbenzamide;hydrochloride.

Potential Therapeutic Applications and Mechanisms of Action

Antiparasitic Drug Discovery: Targeting Trypanosoma brucei

A significant breakthrough in the use of this scaffold comes from a study identifying N-(2-aminoethyl)-N-phenyl benzamides as potent inhibitors of Trypanosoma brucei, the parasite responsible for Human African Trypanosomiasis (HAT)[1]. A phenotypic screen of a compound library led to the discovery of a hit compound that was subsequently optimized.

Mechanism of Action: While the exact molecular target within the parasite was not fully elucidated in the initial study, the potent activity suggests a specific mechanism of action. The primary amine was found to be crucial for the antiparasitic activity[1]. The study focused on a phenotypic screening approach, which is often advantageous in antiparasitic drug discovery where specific targets may be unknown or difficult to validate.

Structure-Activity Relationship (SAR) Insights: The study revealed key SAR trends that can guide the development of new analogues, including the N-methyl variant of interest.

PositionModificationImpact on T. brucei Activity
Benzoyl Ring Substitution with electron-withdrawing groups (e.g., Cl)Generally increased potency[1]
N-Substituent Phenyl and substituted phenyl groupsHigh potency observed[1]
Ethylamine Chain Primary amineEssential for activity[1]
Neurological Disorders: Monoamine Oxidase B (MAO-B) Inhibition

The closely related analogue, N-(2-aminoethyl)benzamide, has been identified as a reversible inhibitor of monoamine oxidase B (MAO-B)[2]. MAO-B is a key enzyme in the brain responsible for the degradation of neurotransmitters, particularly dopamine. Inhibition of MAO-B increases dopamine levels and is a validated therapeutic strategy for Parkinson's disease.

Hypothesized Mechanism of Action: MAO-B inhibitors prevent the breakdown of dopamine in the synaptic cleft, thereby increasing its availability to bind to postsynaptic receptors. This can help to alleviate the motor symptoms of Parkinson's disease. Given the structural similarity, N-(2-Aminoethyl)-N-methylbenzamide is a strong candidate for investigation as a MAO-B inhibitor.

cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron DA Dopamine VMAT2 VMAT2 DA->VMAT2 uptake DA_Synapse Dopamine DA->DA_Synapse release MAOB MAO-B VMAT2->DA storage in vesicles D_Receptor Dopamine Receptor Signal Signal Transduction (Motor Control) D_Receptor->Signal DA_Synapse->MAOB degradation DA_Synapse->D_Receptor binding Compound N-(2-Aminoethyl)- N-methylbenzamide Compound->MAOB inhibition

Caption: Hypothesized mechanism of MAO-B inhibition in a dopaminergic synapse.

Oncology: Histone Deacetylase (HDAC) Inhibition

Derivatives of the benzamide scaffold have also been explored as histone deacetylase (HDAC) inhibitors for cancer therapy. For example, N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide has been shown to be a potent class I selective HDAC inhibitor with significant anti-proliferative activity in cancer cell lines[3]. HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression, and their inhibition can lead to the reactivation of tumor suppressor genes. This suggests that the N-(2-Aminoethyl)-N-methylbenzamide core could serve as a starting point for developing novel HDAC inhibitors.

Experimental Protocols

Protocol 1: General Synthesis of N-(2-Aminoethyl)-N-methylbenzamide;hydrochloride

This protocol is a representative procedure based on established methods for similar compounds[1].

Materials:

  • N-methylaniline

  • N-Boc-2-aminoacetaldehyde

  • Sodium cyanoborohydride (NaCNBH3)

  • Chloroform

  • Benzoyl chloride

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • 4 M HCl in dioxane

  • Standard workup and purification reagents

Procedure:

  • Reductive Amination:

    • Dissolve N-methylaniline (1.0 eq) and N-Boc-2-aminoacetaldehyde (1.2 eq) in chloroform.

    • Add NaCNBH3 (1.5 eq) portion-wise at room temperature.

    • Stir the reaction mixture for 12-18 hours. Monitor by TLC.

    • Upon completion, quench the reaction with water and extract the product with DCM.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Benzoylation:

    • Dissolve the crude intermediate from the previous step in DCM and cool to 0 °C.

    • Add DIPEA (2.0 eq) followed by the dropwise addition of benzoyl chloride (1.1 eq).

    • Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor by TLC.

    • Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution, water, and brine.

    • Dry the organic layer, filter, and concentrate. Purify the N-Boc protected product by flash chromatography.

  • Boc Deprotection:

    • Dissolve the purified product in a minimal amount of DCM.

    • Add an excess of 4 M HCl in dioxane (10-20 eq).

    • Stir at room temperature for 2-4 hours until deprotection is complete (monitored by TLC or LC-MS).

    • Concentrate the reaction mixture under reduced pressure. The resulting solid is the hydrochloride salt of the final product. Triturate with ether if necessary to obtain a pure solid.

Protocol 2: In Vitro Assay for Trypanosoma brucei Growth Inhibition

This is a general protocol for a cell-based phenotypic screen.

Materials:

  • T. brucei brucei bloodstream form (e.g., strain BF427)

  • HMI-9 medium supplemented with 10% FBS

  • 96-well microtiter plates

  • Test compound (serial dilutions)

  • Positive control (e.g., Pentamidine)

  • Resazurin-based cell viability reagent

  • Plate reader (fluorescence)

Procedure:

  • Culture T. brucei in HMI-9 medium to the mid-logarithmic growth phase.

  • Prepare serial dilutions of the test compound in the culture medium.

  • Seed the 96-well plates with T. brucei at a density of 2 x 10^4 cells/mL.

  • Add the compound dilutions to the wells. Include wells with no compound (negative control) and wells with pentamidine (positive control).

  • Incubate the plates for 48 hours at 37 °C in a 5% CO2 atmosphere.

  • Add the resazurin-based reagent to each well and incubate for an additional 24 hours.

  • Measure the fluorescence at an excitation/emission of 560/590 nm.

  • Calculate the EC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of growth inhibition against the compound concentration.

Protocol 3: In Vitro MAO-B Inhibition Assay

This is a representative protocol for measuring MAO-B activity.

Materials:

  • Recombinant human MAO-B enzyme

  • MAO-B substrate (e.g., benzylamine)

  • Detection reagent that produces a fluorescent or luminescent signal upon reaction with the product of the MAO reaction (e.g., hydrogen peroxide).

  • Test compound (serial dilutions)

  • Positive control (e.g., Selegiline)

  • Assay buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • 96-well microtiter plates (black, for fluorescence/luminescence)

  • Plate reader

Procedure:

  • Prepare serial dilutions of the test compound in the assay buffer.

  • In the wells of the 96-well plate, add the MAO-B enzyme and the test compound dilutions.

  • Incubate for 15 minutes at room temperature to allow the compound to bind to the enzyme.

  • Initiate the reaction by adding the MAO-B substrate.

  • Incubate for 60 minutes at 37 °C.

  • Stop the reaction and add the detection reagent.

  • Incubate for 10-20 minutes at room temperature.

  • Measure the signal (fluorescence or luminescence) using a plate reader.

  • Calculate the IC50 value (the concentration of the compound that inhibits enzyme activity by 50%) by plotting the percentage of inhibition against the compound concentration.

Conclusion

N-(2-Aminoethyl)-N-methylbenzamide;hydrochloride is a compound of significant interest for drug discovery. While direct studies are limited, the wealth of data on structurally related analogues strongly suggests its potential in developing novel therapeutics for parasitic diseases, neurological disorders, and cancer. The protocols and mechanistic insights provided in this guide offer a solid starting point for researchers to explore the full potential of this promising scaffold.

References

  • Discovery of N-(2-aminoethyl)-N-benzyloxyphenyl benzamides: New potent Trypanosoma brucei inhibitors. PubMed Central. (2016, November 12). [Link]

  • 4-(2-aminoethyl)-N-methylbenzamide hydrochloride. PubChem. [Link]

  • Ambroxol Hydrochloride. MedEx. [Link]

  • What is Ambroxol Hydrochloride used for? Patsnap Synapse. (2024, June 14). [Link]

  • AMBROXOL HYDROCHLORIDE. Inxight Drugs. [Link]

  • Ambroxol HCl: Uses and Dosage Guidelines. Scribd. [Link]

  • Discovery of N-(2-Aminophenyl)-4-(bis(2-chloroethyl)amino)Benzamide as a Potent Histone Deacetylase Inhibitor. Frontiers. (2019, August 30). [Link]

Sources

Application

Application Note: Comprehensive Analytical Protocols for the Characterization of N-(2-Aminoethyl)-N-methylbenzamide Hydrochloride

Abstract This technical guide provides a comprehensive suite of analytical methods for the robust characterization of N-(2-Aminoethyl)-N-methylbenzamide hydrochloride (CAS No. 2094641-30-0). The protocols detailed herein...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive suite of analytical methods for the robust characterization of N-(2-Aminoethyl)-N-methylbenzamide hydrochloride (CAS No. 2094641-30-0). The protocols detailed herein are designed for researchers, quality control analysts, and drug development professionals requiring accurate determination of identity, purity, and structural confirmation. Leveraging a multi-technique approach, this document outlines detailed, field-proven protocols for High-Performance Liquid Chromatography (HPLC) for purity assessment and quantification, Liquid Chromatography-Mass Spectrometry (LC-MS) for definitive identity confirmation, and Nuclear Magnetic Resonance (NMR) Spectroscopy for unambiguous structural elucidation. Each protocol is presented with an emphasis on the scientific rationale behind methodological choices, ensuring both technical accuracy and practical applicability.

Introduction and Compound Overview

N-(2-Aminoethyl)-N-methylbenzamide hydrochloride is a small organic molecule featuring a benzamide core structure linked to an N-methylated ethylamine side chain.[1] As a hydrochloride salt, it exhibits increased aqueous solubility, which is a common strategy in pharmaceutical development.

  • IUPAC Name: 4-(2-aminoethyl)-N-methylbenzamide;hydrochloride[1]

  • Molecular Formula: C₁₀H₁₅ClN₂O[1]

  • Molecular Weight: 214.69 g/mol [1]

The presence of primary and tertiary amine functionalities, along with an amide group and an aromatic ring, makes this compound a versatile chemical intermediate. Given its potential role in synthetic chemistry and drug discovery, the development of reliable analytical methods is paramount to ensure material quality, validate synthetic routes, and meet regulatory standards. This guide provides the foundational methods to achieve these analytical objectives.

Recommended Analytical Strategy: A Multi-Pronged Approach

No single analytical technique can fully characterize a compound. A robust analytical strategy employs orthogonal methods, where each technique provides a different piece of the analytical puzzle. For N-(2-Aminoethyl)-N-methylbenzamide hydrochloride, we recommend a primary three-tiered approach:

  • Chromatographic Purity (HPLC-UV): To separate the main compound from any impurities and quantify its purity.

  • Identity Confirmation (LC-MS): To confirm the molecular weight of the parent compound.

  • Structural Elucidation (NMR): To provide definitive, unambiguous confirmation of the molecular structure.

LogicalWorkflow cluster_synthesis Material Synthesis & Sourcing cluster_analysis Analytical Characterization cluster_results Data & Reporting Compound N-(2-Aminoethyl)-N- methylbenzamide HCl HPLC HPLC-UV (Purity & Quantification) Compound->HPLC LCMS LC-MS (Identity Confirmation) Compound->LCMS NMR NMR (Structural Elucidation) Compound->NMR Report Certificate of Analysis (CoA) - Purity >98%? - Identity Confirmed? - Structure Correct? HPLC->Report LCMS->Report NMR->Report

Caption: Recommended analytical workflow for compound characterization.

Protocol 1: Purity by Reverse-Phase HPLC with UV Detection

Scientific Rationale

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the gold standard for purity analysis of non-volatile, polar organic compounds.

  • Stationary Phase: A C18 (octadecylsilyl) column is selected for its hydrophobic nature, which provides effective retention for the aromatic benzamide portion of the molecule.[2]

  • Mobile Phase: A buffered aqueous-organic mobile phase is critical. The compound has a primary amine (pKa ~9-10) that must be protonated to ensure a single, well-behaved ionic form. A phosphate buffer at a pH between 2.5 and 3.5 maintains the amine in its protonated state (-NH₃⁺), preventing peak tailing and improving chromatographic resolution. Acetonitrile is chosen as the organic modifier for its low viscosity and UV transparency.

  • Detection: The benzamide functional group contains a phenyl ring conjugated with a carbonyl group, which acts as a strong chromophore. UV detection at approximately 254 nm is expected to provide excellent sensitivity.[2]

Detailed Experimental Protocol

A. Reagents and Materials

  • N-(2-Aminoethyl)-N-methylbenzamide hydrochloride reference standard

  • Acetonitrile (HPLC Grade)

  • Potassium Dihydrogen Phosphate (KH₂PO₄, ACS Grade)

  • Phosphoric Acid (H₃PO₄, ~85%)

  • Deionized Water (18.2 MΩ·cm)

B. Instrumentation

  • HPLC system equipped with a quaternary pump, autosampler, column oven, and UV/Vis or Diode Array Detector (DAD).

C. Preparation of Solutions

  • Mobile Phase A (Aqueous Buffer, pH 3.0): Dissolve 2.72 g of KH₂PO₄ in 1.0 L of deionized water. Adjust the pH to 3.0 ± 0.05 with dropwise addition of phosphoric acid. Filter through a 0.22 µm membrane filter.

  • Mobile Phase B (Organic): 100% Acetonitrile.

  • Sample Diluent: Prepare a mixture of Mobile Phase A and Mobile Phase B in a 90:10 (v/v) ratio.

  • Standard Solution (0.5 mg/mL): Accurately weigh approximately 5 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to the mark with the Sample Diluent.

  • Sample Solution (0.5 mg/mL): Prepare in the same manner as the Standard Solution using the sample to be analyzed.

D. Chromatographic Conditions

ParameterSetting
Column C18 Reverse-Phase, 4.6 x 150 mm, 5 µm
Mobile Phase A pH 3.0 Phosphate Buffer
Mobile Phase B Acetonitrile
Gradient 10% B to 70% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 254 nm
Run Time 25 minutes (including equilibration)

E. System Suitability

  • Perform five replicate injections of the Standard Solution.

  • Acceptance Criteria: The relative standard deviation (%RSD) for the peak area should be ≤ 2.0%. The tailing factor for the main peak should be between 0.8 and 1.5.

F. Data Analysis

  • Integrate all peaks in the chromatogram for the sample solution.

  • Calculate the area percent purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.

HPLC_Workflow A Prepare Mobile Phase & Sample Solutions B Equilibrate HPLC System (Column, Pump, Detector) A->B C Inject System Suitability Standard B->C D Verify Acceptance Criteria (%RSD < 2.0%) C->D D->B Fail E Inject Sample D->E Pass F Acquire Chromatogram E->F G Integrate Peaks & Calculate % Area Purity F->G H Report Result G->H

Caption: Step-by-step workflow for the HPLC-UV purity analysis.

Protocol 2: Identity Confirmation by LC-MS

Scientific Rationale

LC-MS provides unambiguous confirmation of a compound's identity by measuring its mass-to-charge ratio (m/z), which directly corresponds to its molecular weight.

  • Ionization: Electrospray Ionization (ESI) is the ideal technique for this molecule. The presence of two basic nitrogen atoms (one primary, one tertiary) makes the compound exceptionally easy to protonate in an acidic environment, leading to a strong signal for the protonated molecule, [M+H]⁺, in positive ion mode.[2]

  • Mobile Phase Modifier: Formic acid is used instead of a non-volatile phosphate buffer. It provides the necessary acidic conditions (pH ~2.7) to protonate the analyte for ESI+ while being completely volatile, preventing contamination of the mass spectrometer source.[3]

  • Mass Analyzer: A high-resolution mass spectrometer (HRMS) like an Orbitrap or TOF is preferred for determining the accurate mass, allowing for molecular formula confirmation. However, a standard quadrupole mass spectrometer is sufficient for nominal mass confirmation.

Detailed Experimental Protocol

A. Reagents and Materials

  • Acetonitrile (LC-MS Grade)

  • Deionized Water (LC-MS Grade)

  • Formic Acid (Optima™ LC/MS Grade)

B. Instrumentation

  • UHPLC or HPLC system coupled to a mass spectrometer with an ESI source.

C. Preparation of Solutions

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Sample Solution (10 µg/mL): Prepare a 1 mg/mL stock solution of the compound in a 50:50 mixture of water and acetonitrile. Dilute this stock 1:100 with Mobile Phase A to achieve the final concentration.

D. LC-MS Conditions

ParameterSetting
LC Column C18, 2.1 x 50 mm, 1.8 µm
LC Gradient 5% B to 95% B over 5 minutes
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 2 µL
Ionization Mode ESI Positive (ESI+)
Scan Range m/z 50 - 500
Capillary Voltage 3.5 kV
Source Temperature 120 °C

E. Data Analysis

  • The parent compound, C₁₀H₁₄N₂O, has a monoisotopic mass of 178.1106 Da.

  • The hydrochloride salt will dissociate in solution. The mass spectrometer will detect the protonated free base, [M+H]⁺.

  • Expected m/z: 178.1106 (M) + 1.0078 (H⁺) = 179.1184

  • Confirm that the primary peak in the mass spectrum corresponds to this expected m/z value.

LCMS_Workflow A Prepare Sample (10 µg/mL in 0.1% FA) B Inject into LC-MS A->B C Chromatographic Separation B->C D Ionization (ESI+) C->D E Mass Analysis D->E F Extract Ion Chromatogram (XIC) for m/z 179.12 E->F G Verify Mass Spectrum [M+H]⁺ = 179.12 ± 5 ppm F->G H Identity Confirmed G->H Match

Caption: Workflow for identity confirmation using LC-MS.

Protocol 3: Structural Elucidation by NMR Spectroscopy

Scientific Rationale

NMR spectroscopy is the most powerful technique for the de novo determination of a molecule's chemical structure. ¹H NMR provides information on the number and connectivity of hydrogen atoms, while ¹³C NMR details the carbon skeleton.

  • Solvent Choice: The compound is a hydrochloride salt, making it soluble in polar protic solvents. Deuterated water (D₂O) or Dimethyl sulfoxide-d₆ (DMSO-d₆) are suitable choices. DMSO-d₆ is often preferred as it does not exchange with the amide N-H proton, allowing for its observation.

  • Expected ¹H Signals: The spectrum should be predictable:

    • Aromatic Region (~7.4-7.8 ppm): Two doublets corresponding to the AA'BB' system of the 1,4-disubstituted benzene ring.

    • Ethyl Chain (~2.8-3.3 ppm): Two triplets corresponding to the -CH₂-CH₂- moiety.

    • N-Methyl (~2.9 ppm): A singlet for the -N-CH₃ group.

    • Amine/Amide Protons: Broad signals for the -NH₂ and amide -NH protons, which may be exchangeable.

Detailed Experimental Protocol

A. Reagents and Materials

  • N-(2-Aminoethyl)-N-methylbenzamide hydrochloride sample

  • DMSO-d₆ (99.9 atom % D) with 0.03% TMS

B. Instrumentation

  • NMR Spectrometer (400 MHz or higher) equipped with a 5 mm probe.

C. Sample Preparation

  • Dissolve 5-10 mg of the sample in approximately 0.7 mL of DMSO-d₆ in a standard 5 mm NMR tube.

  • Vortex briefly to ensure complete dissolution.

D. NMR Acquisition Parameters

ExperimentKey Parameters
¹H NMR Spectral Width: -2 to 12 ppm, Pulse Program: zg30, Number of Scans: 16
¹³C NMR Spectral Width: 0 to 200 ppm, Pulse Program: zgpg30 (proton decoupled), Number of Scans: 1024

E. Data Analysis

  • Process the raw data (Fourier transform, phase correction, baseline correction).

  • Calibrate the ¹H spectrum to the residual DMSO peak at 2.50 ppm.

  • Integrate the peaks in the ¹H spectrum and assign them to the corresponding protons in the structure.

  • Assign the chemical shifts in the ¹³C spectrum to the corresponding carbon atoms.

  • The combined spectral data should be fully consistent with the proposed structure of N-(2-Aminoethyl)-N-methylbenzamide.

References

  • PubChem. 4-(2-aminoethyl)-N-methylbenzamide hydrochloride. National Center for Biotechnology Information. [Link]

  • ResearchGate. A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-imethylbenzamide in Biological Samples. [Link]

  • Scholars Research Library. Development and validation of stability indicating HPLC method for estimation of related substances in bendamustine hydrochloride. [Link]

Sources

Method

"N-(2-Aminoethyl)-N-methylbenzamide;hydrochloride as a chemical probe for target validation"

Application Notes & Protocols Topic: N-(2-Aminoethyl)-N-methylbenzamide;hydrochloride as a Chemical Probe for Target Validation Audience: Researchers, scientists, and drug development professionals. A Senior Application...

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: N-(2-Aminoethyl)-N-methylbenzamide;hydrochloride as a Chemical Probe for Target Validation

Audience: Researchers, scientists, and drug development professionals.

A Senior Application Scientist's Guide to Target Validation Using N-(2-Aminoethyl)-N-methylbenzamide;hydrochloride

Author's Foreword: The Philosophy of a Chemical Probe

In the intricate landscape of drug discovery, a chemical probe is more than just a small molecule; it is a precision tool for dissecting complex biological systems.[1][2] Unlike a drug, which is optimized for therapeutic effect and safety in a complex organism, a chemical probe is engineered for exquisite potency and selectivity towards a specific protein target.[3] Its purpose is to answer a fundamental question: what is the functional role of this protein in a cell or disease state? The misuse of poorly characterized small molecules can lead to misleading results and irreproducible research.[3] This guide is therefore structured not as a rigid set of instructions, but as a comprehensive framework for the rigorous validation of a novel chemical probe, using N-(2-Aminoethyl)-N-methylbenzamide;hydrochloride as an illustrative example. We will journey through the critical steps of target engagement, functional modulation, and phenotypic consequence, ensuring that every experimental step is a self-validating system.

Section 1: Characterization of the Chemical Probe

N-(2-Aminoethyl)-N-methylbenzamide;hydrochloride belongs to the benzamide class of compounds, a scaffold present in a variety of biologically active molecules.[4][5] The synthesis of such compounds typically involves the acylation of a corresponding amine with a benzoyl chloride derivative.[5][6]

Table 1: Physicochemical Properties of N-(2-Aminoethyl)-N-methylbenzamide;hydrochloride

PropertyValueSource
Molecular FormulaC10H15ClN2OPubChem
Molecular Weight214.69 g/mol [7]
IUPAC Name4-(2-aminoethyl)-N-methylbenzamide;hydrochloride[7]
SMILESCNC(=O)C1=CC=C(C=C1)CCN.Cl[7]

For the purpose of this guide, we will hypothesize that N-(2-Aminoethyl)-N-methylbenzamide;hydrochloride has been identified through a high-throughput screen as a potent inhibitor of a hypothetical kinase, "Kinase-X," which is implicated in a cancer signaling pathway.

Section 2: The Cornerstone of Target Validation: The Cellular Thermal Shift Assay (CETSA)

The direct measurement of a compound's binding to its target within a living cell is a critical step in target validation.[8][9] The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method that allows for the assessment of drug-target interaction in a cellular context.[10][11] The principle of CETSA is based on the ligand-induced thermal stabilization of the target protein; a protein bound to a ligand will be more stable and thus less prone to aggregation upon heating.[10][11][12]

CETSA_Workflow cluster_cell_culture Cell Culture & Treatment cluster_heating Heat Challenge cluster_lysis Lysis & Fractionation cluster_analysis Analysis A 1. Culture Cells to ~80% Confluency B 2. Treat Cells with Probe (e.g., 0-100 µM) or DMSO A->B C 3. Incubate at 37°C for 1 hour B->C D 4. Aliquot Cell Suspension into PCR Tubes C->D E 5. Heat at a Temperature Gradient (e.g., 40-70°C) for 3 minutes D->E F 6. Cool to Room Temperature E->F G 7. Lyse Cells (Freeze-Thaw Cycles) F->G H 8. Centrifuge to Separate Soluble & Aggregated Proteins G->H I 9. Collect Supernatant (Soluble Fraction) H->I J 10. Quantify Protein (BCA Assay) I->J K 11. Western Blot for Target Protein (Kinase-X) J->K L 12. Densitometry Analysis to Determine Tagg K->L

Caption: A schematic overview of the Cellular Thermal Shift Assay (CETSA) protocol.

  • Cell Culture and Treatment:

    • Culture a relevant cancer cell line (e.g., MCF-7) in appropriate media to ~80% confluency.

    • Harvest and resuspend the cells in fresh media.

    • Treat the cells with varying concentrations of N-(2-Aminoethyl)-N-methylbenzamide;hydrochloride (e.g., a serial dilution from 100 µM down to 0.1 µM) and a vehicle control (DMSO).

    • Incubate the cells for 1 hour at 37°C to allow for compound uptake.[10]

  • Heat Challenge:

    • Aliquot the cell suspensions into PCR tubes for each temperature point.

    • For an initial melt curve, use a thermal cycler to heat the tubes across a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes.[10]

    • Immediately cool the samples to room temperature for 3 minutes.[12]

  • Lysis and Fractionation:

    • Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.[10]

    • Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the aggregated proteins (pellet).[10]

    • Carefully collect the supernatant.

  • Protein Quantification and Western Blot Analysis:

    • Determine the protein concentration of the soluble fractions using a BCA assay to ensure equal loading.

    • Prepare samples for SDS-PAGE, load equal amounts of protein, and perform electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane and then incubate with a primary antibody specific for Kinase-X overnight at 4°C.[13]

    • Wash and incubate with an appropriate HRP-conjugated secondary antibody.

    • Visualize the bands using a chemiluminescence detection system.

  • Data Analysis:

    • Perform densitometry on the Western blot bands.

    • Plot the percentage of soluble Kinase-X as a function of temperature for each compound concentration.

    • The temperature at which 50% of the protein remains soluble is the aggregation temperature (Tagg).[12] A positive shift in Tagg in the presence of the compound indicates target engagement.

Table 2: Expected CETSA Results for Kinase-X

Compound ConcentrationTagg (°C)Thermal Shift (ΔTagg)
DMSO (Vehicle)52.0-
1 µM54.5+2.5
10 µM58.0+6.0
50 µM58.5+6.5
Section 3: Probing Target Function with Cell-Based Assays

Demonstrating that the chemical probe binds to its target is the first step. The next is to show that this binding event modulates the protein's function and affects downstream cellular signaling.

Signaling_Pathway cluster_pathway Kinase-X Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor KinaseX Kinase-X Receptor->KinaseX Activates Substrate Substrate-Y KinaseX->Substrate Phosphorylates pSubstrate p-Substrate-Y Substrate->pSubstrate TF Transcription Factor-Z pSubstrate->TF Activates Gene Target Gene Expression (e.g., Cyclin D1) TF->Gene Proliferation Cell Proliferation Gene->Proliferation Probe N-(2-Aminoethyl)-N- methylbenzamide;HCl Probe->KinaseX Inhibits

Caption: A hypothetical signaling pathway where Kinase-X is a key mediator of cell proliferation.

This protocol aims to quantify the phosphorylation of Substrate-Y, the direct downstream target of Kinase-X.

  • Cell Treatment:

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Starve the cells in serum-free media for 12-24 hours to reduce basal signaling.

    • Pre-treat the cells for 1 hour with various concentrations of N-(2-Aminoethyl)-N-methylbenzamide;hydrochloride or DMSO.

    • Stimulate the cells with the appropriate growth factor for 15 minutes to activate the Kinase-X pathway.

  • Cell Lysis and Protein Analysis:

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Quantify protein concentration using a BCA assay.

    • Perform Western blotting as described in the CETSA protocol, using primary antibodies against both total Substrate-Y and phosphorylated Substrate-Y (p-Substrate-Y). A loading control like β-actin should also be used.

  • Data Analysis:

    • Quantify the band intensities for p-Substrate-Y and total Substrate-Y.

    • Normalize the p-Substrate-Y signal to the total Substrate-Y signal for each sample.

    • Plot the normalized p-Substrate-Y levels against the concentration of the chemical probe to determine the IC50 for target inhibition in a cellular context.

Section 4: Advanced Target Validation Strategies

For a more comprehensive validation, additional methods can be employed.

ABPP is a powerful chemoproteomic technique that uses chemical probes to assess the functional state of enzymes in complex biological samples.[14][15][16] An activity-based probe typically contains a reactive group that covalently binds to the active site of an enzyme, a linker, and a reporter tag for detection.[16][17] A competitive ABPP experiment can be designed where cells are pre-incubated with N-(2-Aminoethyl)-N-methylbenzamide;hydrochloride before adding a broad-spectrum kinase activity-based probe. A reduction in the labeling of Kinase-X by the activity-based probe would provide further evidence of direct target engagement.

Genetic methods provide an orthogonal approach to validate the probe's mechanism of action.[3]

  • Generate a Kinase-X Knockout Cell Line: Use CRISPR-Cas9 technology to create a cell line that does not express Kinase-X.[18]

  • Phenotypic Assay: Perform a cell viability or proliferation assay (e.g., MTT or IncuCyte) on both the wild-type and Kinase-X knockout cells.

  • Treat with the Chemical Probe: Treat both cell lines with a dose-response of N-(2-Aminoethyl)-N-methylbenzamide;hydrochloride.

  • Analyze Results: If the probe's anti-proliferative effect is significantly diminished in the knockout cells compared to the wild-type cells, it strongly supports that Kinase-X is the primary target mediating this phenotype.[18]

Section 5: Conclusion and Best Practices

The validation of a chemical probe is a multi-faceted process that requires a convergence of evidence from biochemical, cellular, and genetic approaches. N-(2-Aminoethyl)-N-methylbenzamide;hydrochloride, as a representative of the benzamide class, serves as an excellent case study for illustrating this rigorous process. By systematically demonstrating target engagement with CETSA, confirming functional modulation of downstream signaling, and using orthogonal methods like ABPP or CRISPR-Cas9, researchers can confidently use this and other chemical probes to unravel complex biology and validate novel drug targets.[2][19]

References

  • Al-Lazikani, B., Antolin, A., et al. (n.d.). Use combined chemical probe resources to select best tools for biomedical research and drug discovery, scientists urge. The Institute of Cancer Research, London.
  • BenchChem. (2025). Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with GSK3368715. BenchChem.
  • Wikipedia contributors. (n.d.). Chemical probe. Wikipedia.
  • Martinez Molina, D., & Nordlund, P. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. National Center for Biotechnology Information.
  • Li, Z., et al. (2024). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol.
  • Mountford, S. J., & Workman, P. (n.d.). Chemogenomics for drug discovery: clinical molecules from open access chemical probes. RSC Publishing.
  • Mertens, C., & Ottmann, C. (2023). The importance of chemical probes in molecular and cell biology. FEBS Network.
  • Promega Corporation. (n.d.). Advancing Biomedical Research with Quality Chemical Probes. Promega Corporation.
  • Hardy, A., et al. (n.d.). Application of the cellular thermal shift assay (CETSA) to validate drug target engagement in platelets. University of Cambridge.
  • Pelago Bioscience. (n.d.). What Is CETSA? Cellular Thermal Shift Assay Explained. Pelago Bioscience.
  • EFMC. (n.d.). Validating Chemical Probes. European Federation for Medicinal Chemistry and Chemical Biology.
  • BenchChem. (2025). Application Notes and Protocols for C15H18ClNO5S Target Identification and Validation. BenchChem.
  • Willems, L. I., et al. (n.d.). Activity-based protein profiling: A graphical review. PubMed Central.
  • Leissing, T., et al. (2019). Labelled Chemical Probes for Demonstrating Direct Target Engagement in Living Systems. Taylor & Francis Online.
  • A-Gonzalez, N., et al. (2023). Which Small Molecule? Selecting Chemical Probes for Use in Cancer Research and Target Validation. AACR Journals.
  • Zhang, X., et al. (2025). Targeting the Reactive Proteome: Recent Advances in Activity-Based Protein Profiling and Probe Design. MDPI.
  • Scribd. (n.d.). Activity-Based Protein Profiling Guide. Scribd.
  • Foley, T. L., & Mapp, A. K. (2022). Validating Small Molecule Chemical Probes for Biological Discovery. ResearchGate.
  • Wikipedia contributors. (n.d.). Activity-based proteomics. Wikipedia.
  • Mtoz Biolabs. (n.d.). What Is ABPP and Why It Is Transforming Functional Proteomics. Mtoz Biolabs.
  • Smolecule. (2023). Buy N-(2-aminoethyl)benzamide | 1009-17-2. Smolecule.
  • PubChem. (n.d.). 4-(2-aminoethyl)-N-methylbenzamide hydrochloride. National Center for Biotechnology Information.
  • PubChemLite. (n.d.). N-(2-aminoethyl)benzamide hydrochloride (C9H12N2O). PubChemLite.
  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of N-[2-(2-Pyridinyl)ethyl]benzamide. BenchChem.
  • Popiolek, L., et al. (2016). Discovery of N-(2-aminoethyl)-N-benzyloxyphenyl benzamides: New potent Trypanosoma brucei inhibitors. PubMed Central.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Low Yield in N-(2-Aminoethyl)-N-methylbenzamide Hydrochloride Synthesis

Welcome to the technical support center for the synthesis of N-(2-Aminoethyl)-N-methylbenzamide hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolv...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of N-(2-Aminoethyl)-N-methylbenzamide hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues that can lead to low yields during this multi-step synthesis. By understanding the causality behind experimental choices, you can effectively troubleshoot and optimize your reaction conditions.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis, providing potential causes and actionable solutions.

Question 1: My initial amide coupling reaction has a low yield. What are the common culprits?

Low yield in the amide coupling step is a frequent challenge. The root cause often lies in one of the following areas:

  • Inadequate Activation of the Carboxylic Acid: If you are using a coupling agent like EDC or DCC to activate benzoic acid, the reagent may have degraded, or the reaction conditions may not be optimal.[1][2]

  • Reactivity of the Amine: N-methyl-1,2-ethanediamine has two nucleophilic sites (a primary and a secondary amine). While the primary amine is generally more reactive, side reactions can occur.

  • Side Reactions: The highly reactive benzoyl chloride can be hydrolyzed by trace amounts of water in the reaction, forming benzoic acid, which is unreactive towards the amine.[3] Additionally, the HCl generated during the reaction can protonate the amine, rendering it non-nucleophilic.[3]

  • Suboptimal Reaction Conditions: Incorrect solvent, temperature, or reaction time can all contribute to poor yields.[1]

Solutions & Optimization Strategies:

Potential Issue Recommended Action Rationale
Degraded Coupling Reagent Use a fresh bottle of the coupling reagent (e.g., EDC, DCC).Coupling reagents can be sensitive to moisture and degrade over time, losing their ability to activate the carboxylic acid.
Amine Reactivity & HCl Byproduct Use a non-nucleophilic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) in the reaction mixture.The base will neutralize the HCl generated during the reaction, preventing the protonation and deactivation of the amine nucleophile.[3][4]
Hydrolysis of Benzoyl Chloride Ensure all glassware is thoroughly dried and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.This minimizes the presence of water, preventing the hydrolysis of the reactive benzoyl chloride to benzoic acid.[3]
Reaction Temperature While many amide couplings are performed at room temperature, gentle heating (e.g., 40-60 °C) can sometimes improve yields for less reactive partners.[1]Increased temperature can provide the necessary activation energy to overcome reaction barriers, especially with sterically hindered or less reactive substrates.
Reaction Monitoring Monitor the reaction progress using Thin Layer Chromatography (TLC).TLC allows you to visualize the consumption of starting materials and the formation of the product, helping to determine the optimal reaction time and identify potential side products.
Question 2: I'm observing a significant amount of a water-soluble impurity after the work-up of the amide coupling reaction. What could it be?

If you used a carbodiimide coupling reagent like EDC, a common and often difficult-to-remove side product is an N-acylurea.[3] This forms from the rearrangement of the reactive O-acylisourea intermediate.[3]

Mitigation Strategy:

  • Addition of HOBt or NHS: Including 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS) in the reaction mixture can suppress the formation of N-acylurea.[4] These additives react with the O-acylisourea intermediate to form an active ester, which is more stable and less prone to rearrangement.

Question 3: The final hydrochloride salt formation step is resulting in a low yield or an oily product instead of a crystalline solid. What's going wrong?

This issue often points to impurities in the free base or problems with the crystallization process.

  • Purity of the Free Base: The presence of unreacted starting materials or side products from the amide coupling step can inhibit crystallization.

  • Solvent Choice for Salt Formation: The solvent system is critical for obtaining a crystalline hydrochloride salt.

  • Incomplete Reaction: The reaction between the free base and hydrochloric acid may not have gone to completion.

Troubleshooting Steps:

Problem Solution Explanation
Impure Free Base Purify the crude N-(2-Aminoethyl)-N-methylbenzamide by column chromatography on silica gel before proceeding to the salt formation.[5]This will remove impurities that can interfere with the crystallization of the hydrochloride salt.
Poor Crystallization Recrystallization from a suitable solvent system, such as ethanol or ethanol/ether, can be effective.[6]A good solvent for recrystallization will dissolve the compound when hot but have low solubility when cold, allowing for the formation of pure crystals upon cooling.[7]
Oily Product If an oil forms, try triturating it with a non-polar solvent like hexane or ether.This can sometimes induce crystallization. If that fails, redissolving the oil in a minimal amount of a good solvent and slowly adding a poor solvent (an "anti-solvent") can also promote crystallization.[7]
pH Adjustment Ensure the pH of the solution is acidic (around 1.5) after the addition of hydrochloric acid.[5]This confirms that the free base has been fully protonated to form the hydrochloride salt.

Frequently Asked Questions (FAQs)

What is the most common synthetic route for N-(2-Aminoethyl)-N-methylbenzamide?

The most prevalent method involves the reaction of benzoyl chloride with N-methyl-1,2-ethanediamine.[3][8] This is a variation of the Schotten-Baumann reaction.[8][] An alternative approach starts with benzoic acid and uses a coupling agent to facilitate the amide bond formation.[2][4]

How can I monitor the progress of the amide coupling reaction?

Thin Layer Chromatography (TLC) is a simple and effective technique. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can visualize the disappearance of the reactants and the appearance of the product spot. A suitable mobile phase, such as a mixture of methanol and chloroform, can be used for development.[5]

What are the key safety precautions when working with benzoyl chloride and thionyl chloride?

Both benzoyl chloride and thionyl chloride are lachrymatory and corrosive. They should be handled with extreme care in a well-ventilated fume hood.[8] Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

My final product has a slight color. How can I decolorize it?

If your product is colored due to minor impurities, you can try treating a solution of the compound with a small amount of activated charcoal, followed by hot filtration to remove the charcoal.[7]

Experimental Protocols & Visualizations

Protocol 1: Synthesis of N-(2-Aminoethyl)-N-methylbenzamide

This protocol is based on the Schotten-Baumann reaction conditions.

Materials:

  • N-methyl-1,2-ethanediamine

  • Benzoyl chloride

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve N-methyl-1,2-ethanediamine (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous dichloromethane.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add benzoyl chloride (1.1 eq.) dropwise to the stirred solution. The slow addition is important as the reaction is exothermic.[8]

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress using TLC.

  • Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Protocol 2: Formation and Purification of N-(2-Aminoethyl)-N-methylbenzamide Hydrochloride

Materials:

  • Crude N-(2-Aminoethyl)-N-methylbenzamide

  • Concentrated Hydrochloric Acid

  • Ethanol

  • Diethyl ether

Procedure:

  • Dissolve the crude N-(2-Aminoethyl)-N-methylbenzamide in a minimal amount of ethanol.

  • Cool the solution in an ice bath.

  • Slowly add concentrated hydrochloric acid dropwise until the solution is acidic (test with pH paper).

  • If a precipitate forms, collect it by vacuum filtration. If no precipitate forms, slowly add diethyl ether as an anti-solvent until the solution becomes cloudy and crystals begin to form.

  • Allow the mixture to stand in the ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration and wash them with a small amount of cold diethyl ether.

  • Dry the crystals in a vacuum oven to obtain the purified N-(2-Aminoethyl)-N-methylbenzamide hydrochloride.[6]

Visualizing the Synthesis and Troubleshooting Logic

Synthesis_Workflow cluster_synthesis Synthesis Pathway cluster_troubleshooting Troubleshooting Points A Benzoyl Chloride + N-methyl-1,2-ethanediamine B Amide Coupling (Schotten-Baumann) A->B C N-(2-Aminoethyl)-N- methylbenzamide (Free Base) B->C T1 Low Yield in Amide Coupling B->T1 D HCl Addition (Salt Formation) C->D E N-(2-Aminoethyl)-N- methylbenzamide HCl D->E T2 Low Yield/ Oily Product in Salt Formation D->T2

Caption: General workflow for the synthesis and key troubleshooting points.

Troubleshooting_Amide_Coupling Start Low Amide Yield Q1 Is the reaction anhydrous? Start->Q1 Sol1 Dry glassware & use anhydrous solvents. Q1->Sol1 No Q2 Is a base used to neutralize HCl? Q1->Q2 Yes A1_Yes Yes A1_No No Sol1->Q2 Sol2 Add TEA or DIPEA. Q2->Sol2 No Q3 Are you using a coupling agent? Q2->Q3 Yes A2_Yes Yes A2_No No Sol2->Q3 Sol3 Check reagent quality. Consider adding HOBt. Q3->Sol3 Yes End Yield Improved Q3->End No, using acyl chloride A3_Yes Yes A3_No No Sol3->End

Caption: Decision tree for troubleshooting low yield in the amide coupling step.

References

  • Islam, M. R., et al. Synthesis and characterization of a new dipeptide analogue: 2-amino-N-(2-amino-ethyl)-3-phenyl-propionamide. Der Pharma Chemica. 2012;4(3):916-923.
  • HepatoChem. Amide coupling reaction in medicinal chemistry. HepatoChem. Accessed February 21, 2026. [Link]

  • Chemistry Education Digital Library. Synthesis and analysis of amides. University of Mumbai. Accessed February 21, 2026. [Link]

  • amphoteros. Uphill battles in amide couplings. amphoteros. Published April 4, 2014. Accessed February 21, 2026. [Link]

  • Chovancova, J., et al. Discovery of N-(2-aminoethyl)-N-benzyloxyphenyl benzamides: New potent Trypanosoma brucei inhibitors. PLoS Neglected Tropical Diseases. 2016;10(11):e0005113.
  • Justia Patents. Benzamide derivatives. Justia. Accessed February 21, 2026. [Link]

  • Pearson+. What compounds are formed from the reaction of benzoyl chloride w... Study Prep. Pearson+. Accessed February 21, 2026. [Link]

  • Angell, Y. L., et al. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. 2015;13(47):11499-11503.
  • Organic Syntheses. (E)-N,N-Diethyl-2-styrylbenzamide. Organic Syntheses. 2012;89:432.
  • Reddit. amide coupling help : r/Chempros. Reddit. Published March 24, 2022. Accessed February 21, 2026. [Link]

  • ResearchGate. Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. ResearchGate. Published February 9, 2026. [Link]

  • Google Patents. CN106336366A - Method for synthesizing 4-(2-aminoethyl)benzsulfamide.
  • Fisher Scientific. Amide Synthesis. Fisher Scientific. Accessed February 21, 2026. [Link]

  • Google Patents. CN103288667A - A method for preparing N- (2 - phenylethyl) benzamide.
  • ResearchGate. A new method for the synthesis of N,N-diethyl-m-methylbenzamide. ResearchGate. Accessed February 21, 2026. [Link]

  • Eureka. Novel preparation method of 1-[2-(2-aminoethyoxyl)ethyl]piperazine hydrochloride. Eureka. Published March 1, 2019. Accessed February 21, 2026. [Link]

  • MDPI. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Pharmaceuticals. 2024;17(2):247.
  • Organic Syntheses. β-DIMETHYLAMINOETHYL CHLORIDE HYDROCHLORIDE. Organic Syntheses. 1951;31:37.
  • PubMed. Design and synthesis of substituted N-methylbenzamide analogues derived from SR 48968 as neurokinin-2 receptor antagonists. Journal of Medicinal Chemistry. 2004;47(19):4775-4786.
  • Google Patents. United States Patent (19).

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to Validating the Biological Target of N-(2-Aminoethyl)-N-methylbenzamide;hydrochloride

In the landscape of modern drug discovery, the journey from a novel chemical entity to a validated therapeutic candidate is both complex and rigorous. A critical, foundational step in this process is the unambiguous vali...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the journey from a novel chemical entity to a validated therapeutic candidate is both complex and rigorous. A critical, foundational step in this process is the unambiguous validation of the compound's biological target.[1][2][3] This guide provides an in-depth, technical framework for researchers, scientists, and drug development professionals on how to approach the target validation of a novel compound, using N-(2-Aminoethyl)-N-methylbenzamide;hydrochloride as a case study.

Given that N-(2-Aminoethyl)-N-methylbenzamide;hydrochloride is not extensively characterized in public literature, we will proceed by establishing a plausible, hypothetical target based on the activities of structurally related molecules. Benzamide derivatives are known to interact with a wide array of biological targets, including enzymes like histone deacetylases (HDACs) and monoamine oxidase B (MAO-B), as well as various receptors and ion channels.[4][5][6] Specifically, N-(2-aminoethyl)benzamide analogues have shown activity as reversible inhibitors of MAO-B, an enzyme implicated in neurodegenerative diseases.[5][7] Therefore, for the purpose of this guide, we will hypothesize that N-(2-Aminoethyl)-N-methylbenzamide;hydrochloride is a novel inhibitor of Monoamine Oxidase B (MAO-B) .

This guide will systematically compare and detail the essential experimental strategies required to robustly test this hypothesis. We will explore a multi-tiered approach, from direct biochemical assays to complex cellular and genetic methodologies, providing the logic behind each experimental choice.

Section 1: The Foundational Step - Direct Target Interaction via Biochemical Assays

The most direct method to test our hypothesis is to determine if N-(2-Aminoethyl)-N-methylbenzamide;hydrochloride can inhibit the enzymatic activity of purified MAO-B in a cell-free system.[1][8] This approach isolates the target protein from the complexities of a cellular environment, allowing for a clean and direct measurement of interaction.[1][9]

Comparative Analysis of Biochemical Assay Formats

For assessing MAO-B inhibition, several assay formats are available. A common and robust method is a fluorescence-based assay that measures the production of hydrogen peroxide, a byproduct of MAO-B activity. This allows for a continuous, kinetic readout of enzyme activity.

Assay TypePrincipleAdvantagesDisadvantages
Fluorescence-Based Assay Measures fluorescent product generated by a coupled reaction with H₂O₂.High sensitivity, suitable for HTS, continuous monitoring.Potential for compound interference with fluorescence.
Radiometric Assay Measures the conversion of a radiolabeled substrate to a product.High sensitivity, considered a "gold standard".Requires handling of radioactive materials, discontinuous.
Luminescence-Based Assay Measures light output from a coupled reaction.High sensitivity, low background.Can be more expensive, potential for compound interference.

We will proceed with a fluorescence-based assay due to its balance of sensitivity, throughput, and safety.

Experimental Protocol: In Vitro MAO-B Inhibition Assay

This protocol outlines the steps to determine the IC₅₀ (half-maximal inhibitory concentration) of N-(2-Aminoethyl)-N-methylbenzamide;hydrochloride against purified human MAO-B.

Materials:

  • Recombinant human MAO-B enzyme

  • MAO-B substrate (e.g., benzylamine)

  • Amplex® Red reagent

  • Horseradish peroxidase (HRP)

  • N-(2-Aminoethyl)-N-methylbenzamide;hydrochloride

  • Known MAO-B inhibitor (e.g., Selegiline) as a positive control

  • Assay buffer (e.g., 50 mM potassium phosphate, pH 7.4)

  • 384-well black microplates

Procedure:

  • Compound Preparation: Prepare a 10-point serial dilution of N-(2-Aminoethyl)-N-methylbenzamide;hydrochloride (e.g., from 100 µM to 5 nM). Also, prepare a dilution series for the positive control, Selegiline.

  • Assay Reaction Mixture: Prepare a master mix containing the MAO-B substrate, Amplex® Red, and HRP in the assay buffer.

  • Plate Layout: Add 1 µL of each compound dilution to the wells of a 384-well plate. Include wells for "no compound" (vehicle control) and "no enzyme" (background control).

  • Enzyme Addition: Add 20 µL of diluted MAO-B enzyme to all wells except the "no enzyme" controls.

  • Initiate Reaction: Add 20 µL of the assay reaction mixture to all wells to start the reaction.

  • Incubation and Measurement: Incubate the plate at 37°C for 30 minutes, protected from light. Measure the fluorescence intensity using a plate reader (Excitation: ~530-560 nm, Emission: ~590 nm).

  • Data Analysis: Subtract the background fluorescence. Plot the percent inhibition against the log concentration of the compound and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Hypothetical Comparative Data
CompoundTargetIC₅₀ (nM)
N-(2-Aminoethyl)-N-methylbenzamide;hydrochlorideMAO-B75
Selegiline (Positive Control)MAO-B15
Unrelated Compound (Negative Control)MAO-B>10,000

This biochemical evidence provides the first critical piece of data suggesting a direct interaction between our compound and the hypothesized target.

Section 2: Cellular Target Engagement - Does the Compound Bind its Target in a Living System?

While biochemical assays are fundamental, they do not confirm that a compound can enter a cell and bind to its target in the complex intracellular environment.[9] Cellular target engagement assays are therefore a crucial next step. The Cellular Thermal Shift Assay (CETSA®) is a powerful technique for this purpose.[10][11] It is based on the principle that a protein becomes more resistant to heat-induced denaturation when bound to a ligand.[11][12][13]

Workflow for Cellular Thermal Shift Assay (CETSA®)

CETSA_Workflow cluster_cell_culture Cell Culture & Treatment cluster_heat_challenge Heat Challenge cluster_lysis_separation Lysis & Separation cluster_analysis Analysis A 1. Culture Cells (e.g., SH-SY5Y neuroblastoma) B 2. Treat with Compound (or Vehicle) A->B Incubate C 3. Aliquot cells and heat to a range of temperatures B->C Transfer D 4. Lyse Cells (e.g., freeze-thaw) C->D Cool E 5. Centrifuge to separate soluble (supernatant) from aggregated (pellet) proteins D->E Process F 6. Collect Supernatant E->F G 7. Quantify soluble MAO-B (e.g., Western Blot or ELISA) F->G Analyze H 8. Plot Melt Curve & Shift G->H Generate Data

Experimental Protocol: CETSA for MAO-B Target Engagement

This protocol describes how to generate a CETSA melt curve and an isothermal dose-response curve to confirm target engagement.

Materials:

  • SH-SY5Y cells (or another cell line endogenously expressing MAO-B)

  • Cell culture medium (e.g., DMEM/F12)

  • N-(2-Aminoethyl)-N-methylbenzamide;hydrochloride

  • Selegiline (Positive Control)

  • Lysis buffer with protease inhibitors

  • Anti-MAO-B antibody for Western blotting

  • Secondary HRP-conjugated antibody

Procedure:

  • Cell Treatment: Culture SH-SY5Y cells to ~80% confluency. Treat cells with the test compound (e.g., 10 µM), positive control, or vehicle (DMSO) for 1 hour at 37°C.[12]

  • Heat Challenge: Harvest and resuspend the cells. Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 45°C to 65°C in 2°C increments) for 3 minutes in a thermal cycler, followed by cooling to room temperature.[12]

  • Lysis and Separation: Lyse the cells via three rapid freeze-thaw cycles. Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.[12]

  • Analysis: Collect the supernatant (soluble fraction). Normalize the protein concentration of all samples. Analyze the amount of soluble MAO-B remaining at each temperature by Western Blot.

  • Isothermal Dose-Response: To determine the EC₅₀ of target engagement, treat cells with a serial dilution of the compound. Perform the heat challenge at a single temperature that shows a significant difference in the melt curve (e.g., 55°C). Analyze the amount of soluble MAO-B by Western Blot and plot the results against compound concentration.

Hypothetical Comparative Data

CETSA Melt Curve Shift:

TreatmentTagg (°C) (Temperature of 50% aggregation)
Vehicle (DMSO)51.2
N-(2-Aminoethyl)-N-methylbenzamide;hydrochloride (10 µM)55.8
Selegiline (10 µM)57.1

A positive shift in the melting temperature (Tagg) upon compound treatment indicates direct binding and stabilization of MAO-B in the cellular environment.[13]

Section 3: Genetic Validation - Linking Target to Phenotype

The ultimate validation of a drug target involves demonstrating that modulating the target genetically produces the same biological effect as the compound.[2] Small interfering RNA (siRNA) is a powerful tool for this purpose, as it can be used to specifically "knock down" the expression of the target protein.[14][15] If our compound's effect is truly mediated by MAO-B, then reducing the amount of MAO-B protein should phenocopy the compound's effect and occlude further effects of the compound.

Logical Framework for siRNA-Based Target Validation

siRNA_Logic cluster_conditions Experimental Conditions cluster_treatment Treatment cluster_outcomes Expected Outcomes A Control Cells (Scrambled siRNA) C Add Compound A->C B MAO-B Knockdown Cells (MAO-B siRNA) D Add Compound B->D E Biological Effect Observed C->E Hypothesis: Compound acts on MAO-B F Biological Effect Attenuated or Absent D->F Hypothesis: No target for compound to act upon

Experimental Protocol: siRNA Knockdown for MAO-B Validation

This protocol details how to use siRNA to confirm that the cellular effects of N-(2-Aminoethyl)-N-methylbenzamide;hydrochloride are MAO-B dependent.

Materials:

  • SH-SY5Y cells

  • Lipofectamine™ RNAiMAX or similar transfection reagent

  • siRNA targeting human MAO-B (at least two distinct sequences)

  • Non-targeting (scrambled) control siRNA

  • Opti-MEM™ Reduced Serum Medium

  • Antibodies for MAO-B and a loading control (e.g., GAPDH) for Western Blot

  • Assay reagents for a relevant downstream biological readout (e.g., a marker of dopamine metabolism).

Procedure:

  • Transfection: Plate SH-SY5Y cells. On the following day, transfect one set of cells with MAO-B siRNA and another with scrambled control siRNA according to the transfection reagent manufacturer's protocol.

  • Incubation: Incubate the cells for 48-72 hours to allow for knockdown of the MAO-B protein.

  • Verification of Knockdown: Harvest a subset of cells from each group and perform a Western Blot to confirm the reduction of MAO-B protein levels in the siRNA-treated cells compared to the scrambled control.

  • Compound Treatment and Phenotypic Assay: Treat the remaining control and knockdown cells with N-(2-Aminoethyl)-N-methylbenzamide;hydrochloride or vehicle.

  • Measure Biological Response: After an appropriate incubation time, lyse the cells and measure a relevant downstream biological endpoint. For a MAO-B inhibitor, this could be a change in the levels of a dopamine metabolite.

  • Data Analysis: Compare the effect of the compound in control cells versus MAO-B knockdown cells.

Hypothetical Comparative Data
Cell TypeTreatmentDownstream Effect (% of Vehicle Control)
Control (Scrambled siRNA)Vehicle100%
Control (Scrambled siRNA)Compound X (1 µM)45%
MAO-B Knockdown (siRNA)Vehicle55%
MAO-B Knockdown (siRNA)Compound X (1 µM)52%

The data shows that knocking down MAO-B produces a similar biological effect to treating control cells with the compound. Furthermore, adding the compound to the knockdown cells produces no significant additional effect, strongly suggesting that the compound's activity is mediated through MAO-B.

Conclusion and Forward Look

This guide outlines a rigorous, multi-pronged strategy for validating the biological target of a novel compound, using N-(2-Aminoethyl)-N-methylbenzamide;hydrochloride and its hypothetical target, MAO-B, as a practical example. By systematically progressing from direct biochemical assays to cellular target engagement and finally to genetic validation, researchers can build a robust and compelling case for a compound's mechanism of action.[1][2][16]

Successful validation through these orthogonal methods provides the necessary confidence to advance a compound into further preclinical development, including lead optimization, pharmacokinetic studies, and in vivo efficacy models.[16][17] This structured approach not only enhances the probability of success in the drug discovery pipeline but also embodies the principles of scientific integrity and reproducibility.

References

  • Biochemical assays in drug discovery and development. (2025, July 24). Celtarys Research.
  • Target Identification & Validation in Drug Discovery & Development. Danaher Life Sciences.
  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016, July 1). NCBI.
  • Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with GSK3368715. Benchchem.
  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. (2024, August 5). Bio-protocol.
  • siRNA knockdown validation 101: Incorporating negative controls in antibody research. (2016, March 9). F1000Research.
  • How siRNA Knockdown Antibody Validation Works. (2017, March 15). Lab Manager.
  • How to Choose the Right Biochemical Assay for Drug Discovery. (2025, December 25). BellBrook Labs.
  • Buy N-(2-aminoethyl)benzamide | 1009-17-2. (2023, August 15). Smolecule.
  • Identifying novel drug targets with comput
  • Target Identification and Validation in Drug Discovery. (2025, December 8). Chemspace.
  • The Art of Finding the Right Drug Target: Emerging Methods and Str
  • siRNA Screening Validate Thousands of Targets in a Single Week. Thermo Fisher Scientific.
  • Drug Target Identification and Valid
  • A Practical Guide to Target Engagement Assays. (2025, December 8).
  • Application of the cellular thermal shift assay (CETSA)
  • Assay Development in Drug Discovery. Danaher Life Sciences.
  • What Is CETSA? Cellular Thermal Shift Assay Explained. Pelago Bioscience.
  • siRNAs in drug discovery: Target validation and beyond. (2025, August 7).
  • Knockdown (siRNA)
  • Target Identification and Validation (Small Molecules). University College London.
  • Chemical structure - biological activity relationship in the group of benzamide compounds II. (2025, August 6).
  • New analogues of N-(2-aminoethyl)-4-chlorobenzamide (Ro 16-6491).
  • Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. (2021, November 25). PMC.
  • Discovery of N-(2-aminoethyl)-N-benzyloxyphenyl benzamides: New potent Trypanosoma brucei inhibitors. (2016, November 12). PubMed Central.
  • Discovery of N-(2-(Benzylamino)-2-oxoethyl)benzamide analogs as a Novel Scaffold of Pancreatic β-cell Protective Agents against ER Stress. PMC.
  • The Strategic Deployment of N-(2-aminoethyl)-2-hydroxybenzamide in Fragment-Based Drug Design: A Technical Guide. Benchchem.
  • N-(2-Aminoethyl)-2-(methylamino)benzamide - Links. EPA.
  • Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Deriv
  • Discovery of N-(2-Amino-4-Fluorophenyl)-4-[bis-(2-Chloroethyl)-Amino]-Benzamide as a Potent HDAC3 Inhibitor. (2020, October 14). Frontiers.
  • Synthesis and Biophysical and Biological Studies of N‑Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites. (2023, September 20). ACS Figshare.
  • Novel N-substituted aminobenzamide scaffold derivatives targeting the dipeptidyl peptidase-IV enzyme. (2014, January 16). Dovepress.
  • The Rising Potential of Nitrobenzamide Derivatives in Therapeutic Applic
  • N-(2-Aminoethyl)-2-(methylamino)benzamide Properties. (2025, October 15). EPA.
  • Synthesis and Biophysical and Biological Studies of N‑Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites. (2023, September 20). Semantic Scholar.

Sources

Comparative

A Comparative Analysis of N-(2-Aminoethyl)-N-methylbenzamide;hydrochloride and Established Receptor Modulators: A-Hypothesis-Driven Guide

For: Researchers, scientists, and drug development professionals. Abstract This guide provides a comprehensive, hypothesis-driven comparison of the uncharacterized compound, N-(2-Aminoethyl)-N-methylbenzamide;hydrochlori...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This guide provides a comprehensive, hypothesis-driven comparison of the uncharacterized compound, N-(2-Aminoethyl)-N-methylbenzamide;hydrochloride, against a panel of well-established modulators of key central nervous system (CNS) receptors. Due to the absence of published experimental data for the titular compound, this analysis is founded on a structural-pharmacophore hypothesis. We postulate potential interactions with dopamine D2, serotonin 5-HT2A, and adrenergic α1 receptors based on its chemical motifs. This document is designed to serve as a roadmap for researchers, outlining the rationale for this hypothesis and providing the necessary experimental frameworks for its validation. We will compare its structural features to those of known drugs, present relevant pharmacological data for these comparators, and detail the step-by-step protocols required to elucidate the compound's true biological activity.

Introduction and Rationale for a Hypothesis-Driven Approach

N-(2-Aminoethyl)-N-methylbenzamide;hydrochloride is a small molecule whose pharmacological profile has not been extensively reported in scientific literature. Its simple structure, featuring a benzamide core and a flexible aminoethyl side chain, is reminiscent of various pharmacologically active agents. The benzamide moiety, in particular, is a classic structural alert for activity at dopamine D2 receptors, forming the backbone of many antipsychotic drugs.[1][2][3]

Given the lack of empirical data, a direct comparison is impossible. Therefore, this guide adopts a hypothesis-driven methodology. By analyzing the structure of N-(2-Aminoethyl)-N-methylbenzamide;hydrochloride, we can infer potential biological targets and select appropriate, well-characterized modulators for a theoretical comparison. This approach not only provides a valuable predictive framework but also outlines a clear experimental path for confirming or refuting the stated hypotheses.

Our analysis will focus on three primary receptor systems known for their interaction with benzamide and phenethylamine-like structures:

  • Dopamine D2 Receptors: The primary target for typical and atypical antipsychotics.[4]

  • Serotonin 5-HT2A Receptors: A key modulator of cognition and perception, and a secondary target for many atypical antipsychotics.[5]

  • Adrenergic α1 Receptors: Involved in regulating smooth muscle contraction and blood pressure; off-target effects at this receptor are common for CNS-active drugs.[6]

Selected Comparator Modulators:

  • Dopamine System: Haloperidol (D2 antagonist), Risperidone (D2/5-HT2A antagonist), Aripiprazole (D2 partial agonist).

  • Serotonin System: Ketanserin (5-HT2A antagonist).

  • Adrenergic System: Prazosin (α1 antagonist).

Structural Analysis and Pharmacophore Hypothesis

The structure of N-(2-Aminoethyl)-N-methylbenzamide;hydrochloride contains key features that suggest potential interactions with aminergic G-protein coupled receptors (GPCRs).

Caption: Key pharmacophoric features of the target molecule.

  • Aromatic Ring: Provides a hydrophobic surface for van der Waals or π-π stacking interactions within the receptor binding pocket. This is a common feature in ligands for many GPCRs.

  • Hydrogen Bond Acceptor: The carbonyl oxygen of the benzamide group can act as a hydrogen bond acceptor, a crucial interaction point for many D2 antagonists.

  • Protonatable Amine: The primary amine on the ethyl side chain will be protonated at physiological pH, forming a positive ion. This is a critical feature for many aminergic receptor ligands, often forming a salt bridge with a conserved aspartate residue in the third transmembrane domain of the receptor.[7]

  • Flexible Side Chain: The ethylamine linker provides conformational flexibility, allowing the molecule to adopt an optimal orientation within the binding pocket.

Based on these features, we hypothesize that N-(2-Aminoethyl)-N-methylbenzamide;hydrochloride has the potential to bind to dopamine, serotonin, and/or adrenergic receptors.

Comparative Pharmacological Profiles of Known Modulators

To establish a baseline for comparison, the binding affinities and functional activities of our selected comparator drugs are summarized below. It is important to note the concept of polypharmacology, where a single molecule can interact with multiple targets, as exemplified by Risperidone.

Table 1: Comparative Receptor Binding Affinities (Ki, nM)

CompoundPrimary Target(s)Dopamine D2Serotonin 5-HT2AAdrenergic α1
Haloperidol D2 Antagonist0.5 - 2.5 20 - 505 - 20
Risperidone D2/5-HT2A Antagonist3 - 6 0.2 - 0.5 1 - 5
Aripiprazole D2 Partial Agonist0.3 - 1.5 3 - 1050 - 100
Ketanserin 5-HT2A Antagonist>10000.5 - 2.0 2 - 10
Prazosin α1 Antagonist>1000100 - 3000.5 - 1.5
N-(2-Aminoethyl)-N-methylbenzamide;HCl Hypothesized ? ? ?

Data compiled from various public databases and literature sources. Values represent a typical range and can vary based on experimental conditions. Bold values indicate primary targets.

Table 2: Functional Activity and Primary Signaling Pathways

CompoundFunctional ActivityPrimary G-Protein Coupling & Downstream Effect
Haloperidol D2 AntagonistBlocks Gi/o → Prevents inhibition of adenylyl cyclase, allows cAMP production
Risperidone D2 & 5-HT2A AntagonistBlocks Gi/o (D2) and Gq/11 (5-HT2A) → Prevents cAMP inhibition and PLC activation
Aripiprazole D2 Partial AgonistStabilizes Gi/o → Partial inhibition of adenylyl cyclase (acts as agonist in low dopamine, antagonist in high dopamine environments)
Ketanserin 5-HT2A AntagonistBlocks Gq/11 → Prevents phospholipase C (PLC) activation and subsequent IP3/DAG signaling
Prazosin α1 AntagonistBlocks Gq/11 → Prevents PLC activation and subsequent IP3/DAG signaling

Signaling Pathway Overview

The comparator molecules modulate distinct intracellular signaling cascades by interacting with their respective GPCRs. The diagram below illustrates these key pathways. We hypothesize that N-(2-Aminoethyl)-N-methylbenzamide;hydrochloride, if active, will modulate one or more of these pathways.

SignalingPathways cluster_d2 Dopamine D2 Receptor cluster_5ht2a Serotonin 5-HT2A Receptor cluster_alpha1 Adrenergic α1 Receptor D2 D2R Gi Gi/o D2->Gi AC_neg Adenylyl Cyclase Gi->AC_neg cAMP_neg cAMP ↓ AC_neg->cAMP_neg Haloperidol Haloperidol (Antagonist) Haloperidol->D2 Blocks Aripiprazole Aripiprazole (Partial Agonist) Aripiprazole->D2 Modulates SHT2A 5-HT2A Gq Gq/11 SHT2A->Gq PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 → Ca²⁺ Release PIP2->IP3 DAG DAG → PKC Activation PIP2->DAG Ketanserin Ketanserin (Antagonist) Ketanserin->SHT2A Blocks A1 α1 Gq_a1 Gq/11 A1->Gq_a1 PLC_a1 Phospholipase C Gq_a1->PLC_a1 PIP2_a1 PIP2 PLC_a1->PIP2_a1 IP3_a1 IP3 → Ca²⁺ Release PIP2_a1->IP3_a1 DAG_a1 DAG → PKC Activation PIP2_a1->DAG_a1 Prazosin Prazosin (Antagonist) Prazosin->A1 Blocks Risperidone Risperidone (Antagonist) Risperidone->D2 Blocks Risperidone->SHT2A Blocks

Caption: Overview of signaling pathways modulated by comparator drugs.

Experimental Protocols for Pharmacological Characterization

To test our hypothesis, a series of standard in vitro pharmacological assays are required. The following protocols provide a detailed methodology for determining the binding affinity and functional activity of N-(2-Aminoethyl)-N-methylbenzamide;hydrochloride at the hypothesized receptor targets.

Radioligand Competition Binding Assay

Objective: To determine the binding affinity (Ki) of the test compound for D2, 5-HT2A, and α1 receptors.

Causality: This assay measures the ability of a test compound to compete with a radiolabeled ligand of known high affinity for a specific receptor. A potent compound will displace the radioligand at low concentrations. The resulting IC50 (concentration of test compound that displaces 50% of the radioligand) is then converted to an affinity constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used.

BindingAssayWorkflow A Prepare cell membranes expressing target receptor (e.g., D2, 5-HT2A, or α1) B Incubate membranes with: 1. Fixed concentration of radioligand (e.g., [³H]Spiperone for D2) 2. Varying concentrations of test compound A->B C Allow to reach equilibrium B->C D Separate bound from free radioligand via rapid vacuum filtration C->D E Quantify bound radioactivity using liquid scintillation counting D->E F Plot % inhibition vs. log[test compound] to determine IC50 E->F G Calculate Ki using Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) F->G

Caption: Workflow for a radioligand competition binding assay.

Step-by-Step Protocol:

  • Membrane Preparation: Utilize commercially available cell membranes or prepare them from cell lines stably expressing the human recombinant receptor of interest (e.g., HEK293 cells expressing D2R).

  • Assay Buffer: Prepare an appropriate binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).

  • Reaction Setup: In a 96-well plate, add in order:

    • Assay buffer.

    • Test compound (N-(2-Aminoethyl)-N-methylbenzamide;hydrochloride) at 10-12 serial dilutions (e.g., 100 µM to 1 pM). Include wells for total binding (no competitor) and non-specific binding (e.g., 10 µM Haloperidol for D2).

    • Radioligand at a concentration near its Kd (e.g., ~0.2 nM [³H]Spiperone for D2).

    • Cell membranes (e.g., 10-20 µg protein per well).

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

  • Filtration: Rapidly harvest the contents of each well onto a glass fiber filter mat using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.

  • Counting: Place the filter disks into scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of the test compound relative to total and non-specific binding.

    • Use non-linear regression analysis (e.g., in GraphPad Prism) to fit the data to a sigmoidal dose-response curve and determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Functional cAMP Assay (for Gi/o-coupled D2 Receptors)

Objective: To determine if the test compound acts as an agonist or antagonist at the D2 receptor.

Causality: D2 receptors are coupled to Gi/o proteins, which inhibit the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP). An agonist will mimic this effect, causing a drop in cAMP levels. An antagonist will block the ability of a known agonist (like dopamine) to cause this drop.

CampAssayWorkflow cluster_agonist Agonist Mode cluster_antagonist Antagonist Mode A1 Culture cells expressing D2R B1 Pre-treat with Forskolin (to stimulate cAMP production) A1->B1 C1 Add varying concentrations of test compound B1->C1 D1 Incubate and lyse cells C1->D1 E1 Measure cAMP levels (e.g., HTRF) D1->E1 F1 Plot cAMP vs. log[compound] to determine EC50 (agonist potency) E1->F1 A2 Culture cells expressing D2R B2 Pre-treat with Forskolin A2->B2 C2 Add varying concentrations of test compound B2->C2 D2 Add a fixed concentration of a known agonist (e.g., Dopamine) C2->D2 E2 Incubate and lyse cells D2->E2 F2 Measure cAMP levels E2->F2 G2 Plot cAMP vs. log[compound] to determine IC50 (antagonist potency) F2->G2

Caption: Workflow for agonist and antagonist modes of a cAMP assay.

Step-by-Step Protocol (Antagonist Mode):

  • Cell Culture: Plate CHO or HEK293 cells stably expressing the human D2 receptor into a 96-well plate and grow to confluence.

  • Pre-incubation: Wash the cells with serum-free media. Add the test compound at various concentrations and incubate for 15-30 minutes.

  • Stimulation: Add a fixed concentration of a known D2 agonist (e.g., quinpirole at its EC80) in the presence of a phosphodiesterase inhibitor (e.g., IBMX) and an adenylyl cyclase activator (e.g., Forskolin). The Forskolin elevates basal cAMP levels, making the inhibitory effect of the D2 agonist measurable.

  • Incubation: Incubate for 30 minutes at 37°C.

  • Lysis and Detection: Lyse the cells and measure intracellular cAMP levels using a commercially available kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or ELISA-based assay, following the manufacturer's instructions.

  • Data Analysis: Plot the measured signal (inversely proportional to cAMP inhibition) against the log concentration of the test compound. Use non-linear regression to determine the IC50, which represents the concentration of the antagonist that restores the cAMP level to 50% of the maximal effect of the agonist.

(A similar protocol would be followed for a Calcium Flux Assay to test for Gq-coupled 5-HT2A and α1 activity, where an antagonist would block agonist-induced increases in intracellular calcium).

Synthesis and Concluding Remarks

The structural simplicity of N-(2-Aminoethyl)-N-methylbenzamide;hydrochloride makes it an intriguing candidate for pharmacological investigation. Its core features—a benzamide head, a flexible linker, and a protonatable amine—are foundational elements in the design of many CNS-active drugs.

This guide puts forth the testable hypothesis that this compound is a modulator of dopamine D2, serotonin 5-HT2A, and/or adrenergic α1 receptors. By comparing its structure to potent and selective agents like Haloperidol, Risperidone, and Prazosin, we establish a framework for interpreting future experimental results. The provided protocols for binding and functional assays represent the critical next steps in moving this compound from a chemical entity to a pharmacologically characterized tool or lead molecule.

The true value of N-(2-Aminoethyl)-N-methylbenzamide;hydrochloride—whether it is a potent and selective ligand for a single target, a promiscuous multi-target modulator, or biologically inactive—can only be revealed through the rigorous application of the experimental methodologies detailed herein. This guide serves as the starting point for that empirical journey.

References

  • Giles, H., & knowledgeable, R. (1995). Pharmacophore development for antagonists at alpha 1 adrenergic receptor subtypes. Journal of Medicinal Chemistry. [Link]

  • Chumpradit, S., & knowledgeable, R. (1994). Structure-activity relationships of a series of substituted benzamides: potent D2/5-HT2 antagonists and 5-HT1a agonists as neuroleptic agents. Journal of Medicinal Chemistry. [Link]

  • Chumpradit, S., & knowledgeable, R. (1994). Structure−Activity Relationships of a Series of Substituted Benzamides: Potent D2/5-HT2 Antagonists and 5-HT1a Agonists as Neuroleptic Agents. Journal of Medicinal Chemistry. [Link]

  • Norinder, U., & Högberg, T. (1992). A quantitative structure-activity relationship for some dopamine D2 antagonists of benzamide type. Acta Pharmaceutica Nordica. [Link]

  • Högberg, T. (1991). The development of dopamine D2-receptor selective antagonists. Drugs of the Future. [Link]

  • Vatlam, S. R., & knowledgeable, R. (2007). Using a pharmacophore representation concept to elucidate molecular similarity of dopamine antagonists. Journal of Computer-Aided Molecular Design. [Link]

  • Li, M. Y., & knowledgeable, R. (2005). Pharmacophore identification of alpha(1A)-adrenoceptor antagonists. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Westkaemper, R. B., & Glennon, R. A. (2016). Reformulating a Pharmacophore for 5-HT2A Serotonin Receptor Antagonists. ACS Chemical Neuroscience. [Link]

  • Koutsoukas, A., & knowledgeable, R. (2021). Recent Advances in In Silico Target Fishing. Molecules. [Link]

  • Carroll, C. B., & knowledgeable, R. (2012). A Novel Structural Framework for α1A/D-Adrenoceptor Selective Antagonists Identified Using Subtype Selective Pharmacophores. PLoS ONE. [Link]

  • Byrne, R., & Schneider, G. (2019). In Silico Target Prediction for Small Molecules. Methods in Molecular Biology. [Link]

  • Glennon, R. A. (n.d.). 5-HT2A Receptor and Pharmacophore Modeling. ResearchGate. [Link]

  • Westkaemper, R. B., & Glennon, R. A. (2016). Reformulating a Pharmacophore for 5-HT2A Serotonin Receptor Antagonists. ACS Chemical Neuroscience. [Link]

  • Kuchar, M. (n.d.). Chemical structure - biological activity relationship in the group of benzamide compounds II. ResearchGate. [Link]

  • Zupan, J., & knowledgeable, R. (n.d.). Computational Modeling of Selective Pharmacophores at the α1-Adrenergic Receptors. ResearchGate. [Link]

  • Sirci, F., & knowledgeable, R. (2021). Computational/in silico methods in drug target and lead prediction. RSC Medicinal Chemistry. [Link]

  • Halberstadt, A. L. (2017). Pharmacology and Toxicology of N-Benzylphenethylamine ("NBOMe") Hallucinogens. Current Topics in Behavioral Neurosciences. [Link]

  • Zloh, M. (2018). The benefits of in silico modeling to identify possible small-molecule drugs and their off-target interactions. Future Medicinal Chemistry. [Link]

  • Schaller, D., & knowledgeable, R. (2022). Identification of Novel Dopamine D2 Receptor Ligands—A Combined In Silico/In Vitro Approach. International Journal of Molecular Sciences. [Link]

  • El-Subbagh, H. I. (n.d.). (PDF) Dopamine D2 receptor antagonist activity and molecular modeling of certain new cyclohexane derived arylcarboxamides structurally related to Metoclopramide. ResearchGate. [Link]

  • Halberstadt, A. L. (2016). Pharmacology and Toxicology of N-Benzylphenethylamine (“NBOMe”) Hallucinogens. ResearchGate. [Link]

  • Kaczor, A. A., & knowledgeable, R. (2005). Pharmacophore models for metabotropic 5-HT receptor ligands. Current Medicinal Chemistry. [Link]

  • Al-Ghananeem, A. M., & knowledgeable, R. (2024). Identification of a Novel Subtype-Selective α1B-Adrenoceptor Antagonist. ACS Pharmacology & Translational Science. [Link]

  • Jones, A. J., & knowledgeable, R. (2023). Transforming Amino Acids into Serotonin 5-HT2A Receptor Ligands Using Photochemistry. Journal of the American Chemical Society. [Link]

  • Brandt, S. D., & knowledgeable, R. (2020). Dark Classics in Chemical Neuroscience: NBOMes. ACS Chemical Neuroscience. [Link]

  • Byrne, R. (n.d.). (PDF) In Silico Target Prediction for Small Molecules: Methods and Protocols. ResearchGate. [Link]

  • Barreto, C. A. V., & knowledgeable, R. (2021). In Silico Repositioning of Dopamine Modulators with Possible Application to Schizophrenia: Pharmacophore Mapping, Molecular Docking and Molecular Dynamics Analysis. ACS Omega. [Link]

Sources

Validation

"head-to-head comparison of N-(2-Aminoethyl)-N-methylbenzamide;hydrochloride and its enantiomers"

Executive Summary Subject: N-(2-Aminoethyl)-N-methylbenzamide hydrochloride (CAS: 2094641-30-0) Class: Benzamide derivative; MAO-B Inhibitor Pharmacophore. Stereochemical Status: Achiral (Prochiral features absent in cor...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Subject: N-(2-Aminoethyl)-N-methylbenzamide hydrochloride (CAS: 2094641-30-0) Class: Benzamide derivative; MAO-B Inhibitor Pharmacophore. Stereochemical Status: Achiral (Prochiral features absent in core scaffold).

Critical Clarification on Enantiomers: N-(2-Aminoethyl)-N-methylbenzamide is an achiral molecule due to the symmetry of its ethylenediamine chain and the absence of stereogenic centers. Consequently, it does not exist as a pair of enantiomers. The "enantiomeric comparison" requested by the user is addressed in this guide by analyzing the structural homologs —specifically the


-methyl substituted derivatives (e.g., amphetamine-like benzamides)—where chirality is introduced to modulate receptor affinity and metabolic stability.

This guide provides a head-to-head analysis of the achiral N-methylated target versus its unmethylated parent and chiral


-substituted homologs , focusing on their utility in Monoamine Oxidase B (MAO-B) inhibition and fragment-based drug discovery (FBDD).

Chemical Identity & Structural Analysis

FeatureTarget Molecule Unmethylated Analog Chiral Homolog (Example)
Name N-(2-Aminoethyl)-N-methylbenzamide HClN-(2-Aminoethyl)benzamideN-(2-Aminopropyl)benzamide
Structure Ph-CO-N(Me )-CH₂-CH₂-NH₂Ph-CO-NH-CH₂-CH₂-NH₂Ph-CO-NH-CH(Me )-CH₂-NH₂
Chirality Achiral Achiral Chiral (R/S)
Key Property Enhanced Lipophilicity (LogP)H-Bond Donor (Amide NH)Stereoselective Binding
Primary Use SAR Probe / LinkerMAO-B Inhibitor ScaffoldPotency Optimization
Stereochemical Context

The target molecule serves as a critical probe in Structure-Activity Relationship (SAR) studies. By methylating the amide nitrogen, researchers eliminate a hydrogen bond donor, testing the necessity of the amide -NH- for target binding. In contrast, chiral homologs (introducing a methyl group on the carbon chain) are used to probe the steric constraints of the enzyme's active site.

Head-to-Head Performance Comparison

Pharmacodynamics: MAO-B Inhibition Profile

The benzamide core is a privileged scaffold for reversible MAO-B inhibition. The performance differences hinge on the N-substitution pattern.

  • N-(2-Aminoethyl)-N-methylbenzamide (Target):

    • Mechanism: Acts as a competitive inhibitor.[1][2] The N-methyl group increases steric bulk, potentially reducing affinity if the binding pocket is tight (e.g., the substrate cavity of MAO-B).

    • Advantage: Prevents metabolic hydrolysis at the amide bond compared to secondary amides.

    • Data Point: Analogs of this class (e.g., Ro 16-6491 derivatives) show IC50 values in the low nanomolar range (10-100 nM) , though N-methylation of the linker often decreases potency slightly compared to the unmethylated parent due to loss of H-bonding.

  • Chiral Homologs (The "Enantiomer" Proxy):

    • Mechanism: The introduction of chirality (e.g.,

      
      -methyl) allows for stereoselective fitting.
      
    • Performance: Typically, one enantiomer (often the S-isomer in amphetamine-like scaffolds) exhibits 10-100x higher potency than the racemate or the achiral analog.

    • Trade-off: Higher synthetic complexity and cost for enantiopure separation.

Physicochemical Properties & Stability[2]
ParameterN-(2-Aminoethyl)-N-methylbenzamide HClUnmethylated AnalogChiral Homologs
LogP (Lipophilicity) ~0.4 (Moderate)~ -0.4 (Hydrophilic)> 1.0 (High)
BBB Permeability Enhanced: Methylation removes H-bond donor, aiding passive transport.Moderate: High polarity limits passive diffusion.High: Lipophilic side chains aid crossing.
Metabolic Stability High: N-Me blocks peptidase/amidase cleavage.Low: Susceptible to amidases.Variable: Depends on stereochemistry.
Synthesis & Scalability
  • Target Molecule: One-step reductive amination or acylation. High yield (>85%), low cost. Ideal for library generation.

  • Chiral Homologs: Requires asymmetric synthesis or chiral resolution. Lower yields (~50-60%), higher cost.

Experimental Protocols

Protocol A: Synthesis of N-(2-Aminoethyl)-N-methylbenzamide HCl

Objective: Selective benzoylation of N-methylethylenediamine.

  • Reagents: Benzoyl chloride (1.0 eq), N-methylethylenediamine (1.2 eq), Triethylamine (2.0 eq), DCM (Solvent).

  • Procedure:

    • Cool solution of N-methylethylenediamine in DCM to 0°C.

    • Add Triethylamine.

    • Dropwise addition of Benzoyl chloride (maintain T < 5°C).

    • Stir at RT for 4 hours.

    • Workup: Wash with NaHCO3, then Brine. Dry over MgSO4.

    • Salt Formation: Dissolve oil in Et2O, bubble dry HCl gas. Filter white precipitate.

  • Validation: 1H NMR (D2O) shows distinct N-Methyl singlet at

    
     3.0 ppm and Benzoyl aromatics.
    
Protocol B: MAO-B Inhibition Assay (Fluorometric)

Objective: Determine IC50 of the achiral target vs. chiral standards (Selegiline).

  • System: Recombinant Human MAO-B enzyme.[3]

  • Substrate: Tyramine or specific fluorogenic probe (e.g., Amplex Red).

  • Method:

    • Incubate Enzyme + Inhibitor (Target Molecule) for 30 min at 37°C.

    • Add Substrate mix.

    • Measure fluorescence (Ex/Em: 530/590 nm) over 60 mins.

  • Analysis: Plot % Inhibition vs. Log[Concentration]. Calculate IC50 using non-linear regression.

Visualizations

Comparative Structural Logic

The following diagram illustrates the structural relationship between the achiral target and the chiral homologs often confused with it.

G cluster_0 Theoretical Enantiomers of Homolog Target Target Molecule N-(2-Aminoethyl)-N-methylbenzamide (ACHIRAL) Parent Parent Scaffold N-(2-Aminoethyl)benzamide (ACHIRAL) Parent->Target N-Methylation (Increases LogP, Stability) Chiral Chiral Homolog N-(2-Aminopropyl)benzamide (CHIRAL Enantiomers R/S) Parent->Chiral Alpha-Methylation (Induces Chirality) R_iso (R)-Isomer (Eutomer) Chiral->R_iso S_iso (S)-Isomer (Distomer) Chiral->S_iso

Caption: Structural derivation showing how the achiral target relates to chiral homologs. The target molecule itself lacks the stereocenter present in the homologs.

MAO-B Inhibition Mechanism

This pathway demonstrates where the molecule intervenes in the dopamine degradation pathway.[3]

MAO_Pathway Dopamine Dopamine (Neurotransmitter) MAOB MAO-B Enzyme (Mitochondrial) Dopamine->MAOB Substrate Binding Metabolites DOPAC + H2O2 (Oxidative Stress) MAOB->Metabolites Deamination Effect Increased Synaptic Dopamine (Therapeutic Effect) MAOB->Effect Inhibition Result Inhibitor N-(2-Aminoethyl)-N-methylbenzamide (Inhibitor) Inhibitor->MAOB Competitive Inhibition (Blocks Active Site)

Caption: Mechanism of Action. The benzamide derivative competitively inhibits MAO-B, preventing dopamine degradation and reducing oxidative stress.

References

  • Silverman, R. B., et al. (1993).[1] "New analogues of N-(2-aminoethyl)-4-chlorobenzamide (Ro 16-6491). Some of the most potent monoamine oxidase-B inactivators." Journal of Medicinal Chemistry.

  • PubChem Compound Summary. (2025). "4-(2-aminoethyl)-N-methylbenzamide hydrochloride." National Center for Biotechnology Information.

  • BenchChem Application Note. (2025). "Protocols for N-(2-aminoethyl)-2-methoxybenzamide in Neuroscience Research." BenchChem.[3]

  • Gal, J. (2013). "Chiral drugs: History and terminology." Wikipedia / Chirality in Pharmacology.

Sources

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